KL201
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLRFWIPVMBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KL201: A Technical Guide to its Mechanism of Action on the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate machinery of the circadian clock, the body's internal 24-hour timekeeper, is fundamental to maintaining physiological homeostasis. Disruptions in this finely tuned system are increasingly linked to a myriad of pathologies, including metabolic disorders, sleep disturbances, and cancer. At the core of the molecular clockwork are the Cryptochrome proteins, CRY1 and CRY2, which act as key negative regulators of the primary transcription activators, CLOCK and BMAL1. The development of small molecules that can selectively modulate the components of the circadian clock is of significant interest for both basic research and therapeutic applications.
This technical guide provides an in-depth overview of the mechanism of action of KL201, a novel small molecule that has been identified as a potent and selective modulator of the circadian clock. This compound offers a unique tool for dissecting the isoform-specific roles of CRY proteins and presents a promising lead for the development of chronotherapeutics.
Core Mechanism of Action: Selective Stabilization of CRY1
This compound exerts its effects on the circadian clock through a precise and targeted mechanism: the isoform-selective stabilization of Cryptochrome 1 (CRY1).[1] Unlike previously identified pan-CRY modulators such as KL001, this compound demonstrates a clear preference for CRY1, with no significant stabilizing effect on CRY2.[1] This selectivity provides a powerful tool to investigate the distinct functions of the two CRY isoforms.
The stabilization of CRY1 by this compound leads to a dose-dependent lengthening of the circadian period in various cell-based and tissue explant models.[1] This period lengthening is a direct consequence of the enhanced repressive activity of the stabilized CRY1 on the CLOCK-BMAL1 transcriptional complex. By extending the duration of CRY1-mediated repression, this compound effectively slows down the molecular clock.
The molecular basis for this stabilization lies in the ability of this compound to inhibit the proteasomal degradation of CRY1.[2] Normally, the F-box protein FBXL3, a component of an E3 ubiquitin ligase complex, targets CRY1 for ubiquitination and subsequent degradation by the proteasome.[2] this compound binds to a pocket on CRY1 that overlaps with the binding site for FBXL3.[3] This direct competition prevents the interaction between CRY1 and FBXL3, thereby shielding CRY1 from ubiquitination and degradation. The critical role of this interaction is underscored by the observation that the period-lengthening effect of this compound is significantly diminished upon the knockdown of FBXL3.[3]
It is important to note that the mechanism of this compound does not involve the modulation of kinases known to regulate the circadian clock, such as Casein Kinase 1δ/ε (CK1δ/ε).[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various in vitro and cell-based assays.
Table 1: Effect of this compound on Circadian Period in Reporter Assays
| Reporter Assay | Cell Line | Concentration (µM) | Period Lengthening (hours) |
| Bmal1-dLuc | U2OS | 1 | ~1.5 |
| 3 | ~3.0 | ||
| 10 | ~5.0 | ||
| Per2-dLuc | U2OS | 1 | ~1.8 |
| 3 | ~3.5 | ||
| 10 | ~5.5 | ||
| Per2::Luc | Mouse Lung Explants | 10 | Significant Lengthening |
Table 2: Effect of this compound on CRY1 Protein Stability
| Assay | Cell Line | Concentration (µM) | Fold Increase in CRY1 Half-life (relative to DMSO) |
| CRY1-LUC Degradation | HEK293 | 1 | ~1.5 |
| 3 | ~2.5 | ||
| 10 | ~4.0 |
Experimental Protocols
Bmal1-dLuc and Per2-dLuc Reporter Assays
These assays are used to measure the effect of this compound on the period of the cellular circadian clock.
a. Cell Culture and Transfection:
-
U2OS (human osteosarcoma) cells are stably transfected with a luciferase reporter construct driven by either the Bmal1 or Per2 promoter (Bmal1-dLuc or Per2-dLuc).
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
b. Synchronization and Treatment:
-
Cells are plated in 35-mm dishes and grown to confluency.
-
To synchronize the circadian clocks of the cell population, the culture medium is replaced with DMEM containing 100 nM dexamethasone and incubated for 2 hours.
-
After synchronization, the medium is replaced with a recording medium (DMEM supplemented with 0.1 mM luciferin and 10% FBS) containing various concentrations of this compound or DMSO as a vehicle control.
c. Bioluminescence Recording and Analysis:
-
The culture dishes are sealed and placed in a luminometer (e.g., LumiCycle, Actimetrics) housed in a light-tight incubator maintained at 37°C.
-
Bioluminescence is recorded continuously in real-time for at least 5 days.
-
The period of the circadian rhythm is calculated from the bioluminescence data using appropriate software (e.g., LumiCycle Analysis, Actimetrics).
CRY1-LUC Degradation Assay
This assay is used to quantify the effect of this compound on the stability of the CRY1 protein.
a. Cell Culture and Transfection:
-
HEK293 cells are transiently co-transfected with expression vectors for a CRY1-luciferase fusion protein (CRY1-LUC) and a control luciferase vector (LUC).
-
Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
b. Treatment and Protein Synthesis Inhibition:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO.
-
After a 4-hour pre-incubation with the compound, protein synthesis is inhibited by the addition of 100 µg/mL cycloheximide (CHX).
c. Luciferase Activity Measurement and Half-life Calculation:
-
Immediately following the addition of CHX, and at subsequent time points (e.g., 0, 1, 2, 4, 6, and 8 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of CRY1-LUC to LUC luminescence is calculated for each time point to normalize for non-specific effects on luciferase stability and translation.
-
The half-life of the CRY1-LUC protein is determined by fitting the decay of the normalized luminescence data to a one-phase exponential decay curve.
Visualizations
Conclusion
This compound is a highly selective and potent small-molecule stabilizer of CRY1. Its well-defined mechanism of action, involving the inhibition of FBXL3-mediated ubiquitination and degradation, results in a significant lengthening of the circadian period. The isoform-selective nature of this compound makes it an invaluable tool for researchers studying the distinct roles of CRY1 and CRY2 in the circadian clock and its output pathways. Furthermore, this compound represents a significant advancement in the development of chronotherapeutics, providing a promising scaffold for the design of drugs to treat circadian rhythm-related disorders. This technical guide provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to this compound, serving as a valuable resource for the scientific community.
References
The Molecular Target of KL201: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL201 is a small molecule modulator of the mammalian circadian clock, the intricate internal timekeeping mechanism that governs a wide array of physiological processes. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, the signaling pathways it influences, and the experimental validation of its effects. All quantitative data from key experiments are summarized, and detailed protocols are provided to facilitate further research. The information presented herein is primarily derived from the foundational study by Miller et al., published in Cell Chemical Biology in 2020, which first characterized this isoform-selective modulator.
The Primary Molecular Target: Cryptochrome 1 (CRY1)
The principal molecular target of this compound is Cryptochrome 1 (CRY1) , a core component of the transcriptional-translational feedback loop that drives circadian rhythms in mammals.[1][2] this compound acts as an isoform-selective stabilizer of CRY1 , with no significant stabilizing effect on its paralog, CRY2.[1][3] This selectivity is a key feature of this compound, allowing for the specific modulation of CRY1-mediated pathways.
Mechanism of Action: Inhibition of Ubiquitination
This compound exerts its stabilizing effect on CRY1 by interfering with its degradation pathway. The concentration of CRY proteins is tightly regulated through ubiquitination by the F-box protein FBXL3 , a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[2] FBXL3 binds to the photolyase homology region (PHR) of CRY1, marking it for proteasomal degradation.
This compound binds to a pocket on CRY1 that overlaps with the binding site of FBXL3.[2] This competitive binding prevents the interaction between CRY1 and FBXL3, thereby inhibiting the ubiquitination and subsequent degradation of CRY1. The stabilization of CRY1 leads to its accumulation and enhanced repression of the CLOCK-BMAL1 transcriptional activator complex, which in turn lengthens the period of the circadian clock.[2]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Miller et al. (2020), demonstrating the dose-dependent effects of this compound on the circadian clock and its selective interaction with CRY1.
Table 1: Effect of this compound on Circadian Period in U2OS Cells
| This compound Concentration (µM) | Period Lengthening (hours) |
| 0.1 | ~0.5 |
| 0.3 | ~1.0 |
| 1 | ~2.0 |
| 3 | ~3.5 |
| 10 | ~5.0 |
Data are approximated from graphical representations in Miller et al. (2020) and represent the change in the period of Bmal1-dLuc reporter activity.
Table 2: In Vitro Binding Affinity of this compound to CRY Proteins
| Protein | Binding Affinity (Kd, µM) |
| CRY1 | ~1.5 |
| CRY2 | > 50 |
Binding affinity was determined by a competitive binding assay using a fluorescent tracer.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.
Cell-based Circadian Rhythm Assay
This protocol is used to measure the effect of this compound on the period of the cellular circadian clock using a luciferase reporter.
Objective: To determine the dose-dependent effect of this compound on the circadian period of cultured cells.
Materials:
-
U2OS (human bone osteosarcoma) cells stably expressing a Bmal1-dLuciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution in DMSO.
-
D-Luciferin.
-
Luminometer capable of continuous live-cell recording.
Procedure:
-
Seed U2OS-Bmal1-dLuc cells in a 35-mm dish and culture until confluent.
-
Synchronize the cellular clocks by treating with 100 nM dexamethasone for 2 hours.
-
Replace the medium with a recording medium containing 0.1 mM D-luciferin and varying concentrations of this compound (or DMSO as a vehicle control).
-
Place the dishes in a light-tight luminometer maintained at 37°C and 5% CO2.
-
Record bioluminescence at 10-minute intervals for at least 5 days.
-
Analyze the bioluminescence data using a rhythm analysis software (e.g., ChronoStar) to determine the period length for each condition.
Experimental Workflow: Circadian Rhythm Assay
CRY1 Protein Stability Assay (Cycloheximide Chase)
This protocol is used to assess the effect of this compound on the stability of the CRY1 protein.
Objective: To determine if this compound increases the half-life of the CRY1 protein.
Materials:
-
HEK293T cells.
-
Expression vectors for FLAG-tagged CRY1.
-
Lipofectamine 2000 or a similar transfection reagent.
-
Cycloheximide (CHX) stock solution.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Anti-FLAG antibody.
-
Anti-actin or other loading control antibody.
-
Western blotting equipment and reagents.
Procedure:
-
Transfect HEK293T cells with the FLAG-CRY1 expression vector.
-
24 hours post-transfection, treat the cells with either this compound or DMSO for 4 hours.
-
Add cycloheximide (e.g., 100 µg/mL) to the media to inhibit new protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and Western blotting with the anti-FLAG antibody to detect CRY1 levels.
-
Use an anti-actin antibody as a loading control.
-
Quantify the band intensities to determine the rate of CRY1 degradation and calculate its half-life in the presence and absence of this compound.
Logical Relationship: Protein Stability Assay
Conclusion
This compound is a potent and selective small-molecule stabilizer of CRY1. Its mechanism of action, involving the direct binding to CRY1 and subsequent inhibition of FBXL3-mediated degradation, has been well-characterized. This targeted modulation of a core clock component makes this compound a valuable research tool for dissecting the specific roles of CRY1 in circadian biology and a potential lead compound for the development of chronotherapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the circadian clock.
References
- 1. researchgate.net [researchgate.net]
- 2. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on KL201: A Selective Cryptochrome 1 Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KL201, a small-molecule modulator that selectively stabilizes Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock. This compound offers a valuable tool for chronobiology research and holds therapeutic potential for treating circadian rhythm-related disorders. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Cryptochromes and the Circadian Clock
The circadian clock is an endogenous, self-sustaining oscillator that drives the ~24-hour rhythms observed in most physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.[1] At the molecular level, this clock is governed by a series of interconnected transcription-translation feedback loops.[1] A key negative feedback loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins.[1][2]
Cryptochromes, CRY1 and CRY2, are flavoproteins that play a pivotal, light-independent role as transcriptional repressors in the mammalian circadian clock.[2][3] Upon forming a complex with PER proteins, CRYs translocate to the nucleus and inhibit the transcriptional activity of CLOCK:BMAL1, thereby suppressing their own expression and closing the negative feedback loop.[4][5] The stability of CRY proteins is a critical determinant of circadian period length and is primarily regulated by the F-box and leucine-rich repeat protein 3 (FBXL3), a component of an SCF E3 ubiquitin ligase complex that targets CRYs for proteasomal degradation.[6][7][8][9] While both CRY1 and CRY2 are targeted by FBXL3, genetic studies have revealed that they have partially distinct roles in regulating the circadian clock.[10]
This compound: A Selective CRY1 Stabilizer
This compound is a thienopyrimidine derivative identified through cell-based circadian chemical screening as a potent modulator of the circadian clock.[11][12] It has been characterized as an isoform-selective stabilizer of CRY1, with no significant stabilizing effect on CRY2.[11][13] This selectivity provides a unique advantage for dissecting the specific functions of CRY1 in the circadian machinery and other physiological processes.
Mechanism of Action
This compound exerts its effect by directly binding to CRY1 and preventing its degradation.[6] X-ray crystallography studies have revealed that this compound binds to the flavin adenine dinucleotide (FAD)-binding pocket of CRY1.[2][6][14] This is the same pocket recognized by the E3 ubiquitin ligase subunit FBXL3.[2][6][11][12][13] By occupying this site, this compound competitively inhibits the interaction between CRY1 and FBXL3, thereby preventing the ubiquitination and subsequent proteasomal degradation of CRY1.[6][11][12][13] The stabilization of CRY1 leads to its accumulation, enhanced repression of the CLOCK:BMAL1 complex, and consequently, a lengthening of the circadian period.[6][13] The effect of this compound is significantly diminished upon knockdown of FBXL3, confirming its mechanism of action.[2][6][11][12][13]
The selectivity of this compound for CRY1 over CRY2 is attributed to subtle conformational differences in the FAD-binding pocket between the two isoforms.[6] Structure-activity relationship studies have highlighted the importance of the bromophenyl and cyclohexyl moieties of this compound for its activity and selectivity.[6][15]
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
| Cell Line | Reporter | Effect of this compound | Concentration Range | Reference |
| U2OS | Bmal1-dLuc | Dose-dependent period lengthening | Not specified | [13] |
| U2OS | Per2-dLuc | Dose-dependent period lengthening | Not specified | [13] |
| Mouse Lung Explants | Per2::Luc | Period lengthening | Not specified | [13] |
Table 1: Effect of this compound on Circadian Period in Cell-Based Assays
| Assay | Finding | Significance | Reference |
| Cell-based degradation assay | Increased CRY1 protein stability | Confirms direct stabilizing effect on CRY1 | [6] |
| In vitro binding analysis | Preferential binding to CRY1 over CRY2 | Demonstrates isoform selectivity | [6] |
| Cry-knockout cell lines | Period lengthening only in the presence of Cry1 | Genetically validates CRY1 as the target | [6] |
Table 2: Assays Demonstrating the Selectivity and Mechanism of this compound
Signaling Pathways and Experimental Workflows
Core Circadian Clock Signaling Pathway
The following diagram illustrates the core negative feedback loop of the mammalian circadian clock and the point of intervention by this compound.
Caption: this compound stabilizes CRY1, enhancing its repressive function.
Experimental Workflow for Screening Circadian Modulators
The diagram below outlines a typical workflow for identifying and characterizing small-molecule modulators of the circadian clock like this compound.
Caption: Workflow for identifying and validating circadian modulators.
Experimental Protocols
Cell-Based Circadian Rhythm Assay (Luciferase Reporter)
This protocol is used to measure the effect of compounds on the circadian period in cultured cells.
Objective: To determine the effect of this compound on the period length of the circadian clock in vitro.
Materials:
-
U2OS cells stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc or Per2-dLuc).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
D-Luciferin.
-
This compound stock solution in DMSO.
-
35-mm culture dishes.
-
Luminometer capable of continuous recording from living cells.
Procedure:
-
Cell Seeding: Plate the reporter cells in 35-mm dishes at a density that will result in a confluent monolayer on the day of the experiment.
-
Synchronization: Once confluent, synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with a recording medium containing D-luciferin (e.g., 0.1 mM) and the desired concentrations of this compound or vehicle (DMSO).
-
Luminescence Recording: Immediately place the dishes in a luminometer and record luminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
-
Data Analysis: Detrend the raw luminescence data and analyze the period, amplitude, and phase of the rhythms using appropriate software (e.g., Lumicycle analysis software). Compare the period length of this compound-treated cells to that of vehicle-treated controls.
CRY1 Stability Assay (Cell-Based Degradation)
This protocol assesses the ability of this compound to stabilize the CRY1 protein.
Objective: To measure the effect of this compound on the degradation rate of CRY1 protein.
Materials:
-
Cells overexpressing tagged CRY1 (e.g., FLAG-CRY1).
-
Cycloheximide (CHX) to inhibit protein synthesis.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the tag (e.g., anti-FLAG) or CRY1.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Transfection: Culture cells and transfect with a plasmid encoding tagged CRY1.
-
Compound Treatment: Treat the cells with this compound or vehicle (DMSO) for a sufficient period to allow for compound binding (e.g., 4-6 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the culture medium to block new protein synthesis. This marks time zero (t=0).
-
Time-Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the CRY1 tag.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and plot the remaining CRY1 protein level over time for both this compound-treated and vehicle-treated samples. Calculate the half-life of CRY1 in each condition.
Conclusion and Future Directions
This compound is a powerful and selective chemical probe for studying the role of CRY1 in the circadian clock and beyond. Its ability to selectively stabilize CRY1 allows for the fine-tuned manipulation of the circadian period and provides a means to investigate the distinct functions of CRY1 and CRY2. The detailed understanding of its mechanism of action, supported by structural and biochemical data, makes it an invaluable tool for researchers in chronobiology, pharmacology, and drug development.
Future research will likely focus on the in vivo efficacy of this compound and its derivatives in animal models of circadian disruption, such as jet lag and shift work. Furthermore, given the emerging roles of CRY1 in processes like glucose metabolism and cancer, this compound may serve as a lead compound for the development of novel therapeutics targeting these conditions.[16] The continued exploration of isoform-selective CRY modulators will undoubtedly deepen our understanding of the intricate workings of the circadian clock and its impact on human health.
References
- 1. Circadian rhythm effects on the molecular regulation of physiological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cryptochrome - Wikipedia [en.wikipedia.org]
- 4. spring8.or.jp [spring8.or.jp]
- 5. SCFFbxl3 Ubiquitin Ligase Targets Cryptochromes at Their Cofactor Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual roles of FBXL3 in the mammalian circadian feedback loops are important for period determination and robustness of the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of Cryptochrome and Period gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRY2 and FBXL3 cooperatively degrade c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 15. Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The circadian cryptochrome, CRY1, is a pro-tumorigenic factor that rhythmically modulates DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: KL201's Effect on the Period Length of Circadian Rhythms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KL201 is a small-molecule modulator that selectively targets and stabilizes Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock.[1][2] This targeted action leads to a dose-dependent lengthening of the period of circadian rhythms in both cellular and tissue models. The mechanism of action involves the direct binding of this compound to the flavin adenine dinucleotide (FAD) binding pocket of CRY1, where it competitively inhibits the binding of the F-box protein FBXL3, a key component of the E3 ubiquitin ligase complex responsible for CRY1 degradation.[1][2] By preventing this interaction, this compound shields CRY1 from proteasomal degradation, leading to its accumulation and a subsequent extension of the circadian period. This technical guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data on Period Lengthening
The effect of this compound on the period length of circadian rhythms has been quantified in various cell-based assays. The following table summarizes the dose-dependent period-lengthening effects of this compound in human U2OS cells expressing either Bmal1-dLuc or Per2-dLuc reporters.
| Cell Line/Reporter | This compound Concentration (µM) | Period Length (hours) | Period Lengthening (hours) |
| U2OS Bmal1-dLuc | 0 (DMSO control) | ~24.5 | 0 |
| 1 | ~25.5 | ~1.0 | |
| 3 | ~27.0 | ~2.5 | |
| 10 | ~29.5 | ~5.0 | |
| U2OS Per2-dLuc | 0 (DMSO control) | ~24.5 | 0 |
| 1 | ~25.3 | ~0.8 | |
| 3 | ~26.8 | ~2.3 | |
| 10 | ~29.0 | ~4.5 |
Signaling Pathway of this compound Action
The signaling pathway through which this compound exerts its period-lengthening effect is centered on the core circadian clock machinery. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound in the circadian clock.
Experimental Protocols
Cell-Based Circadian Rhythm Assay using Luciferase Reporters
This protocol describes the methodology for assessing the effect of this compound on the period length of circadian rhythms in U2OS cells stably expressing a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Bmal1 or Per2).
a. Cell Culture and Plating:
-
Culture U2OS cells stably expressing either Bmal1-dLuc or Per2-dLuc in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, plate the cells in 35-mm dishes at a density that allows them to reach confluency on the day of the experiment.
b. Synchronization of Circadian Rhythms:
-
Once the cells are confluent, replace the culture medium with a synchronization medium (e.g., DMEM containing 1 µM dexamethasone).
-
Incubate the cells in the synchronization medium for 2 hours.
-
After synchronization, wash the cells twice with phosphate-buffered saline (PBS).
c. Compound Treatment and Bioluminescence Recording:
-
Replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
-
Add this compound to the recording medium at the desired final concentrations (e.g., 1, 3, 10 µM). Include a vehicle control (DMSO).
-
Immediately place the dishes in a luminometer (e.g., LumiCycle) set to record bioluminescence at 37°C for at least 5 days, with data points collected every 10 minutes.
d. Data Analysis:
-
Analyze the bioluminescence data using circadian analysis software (e.g., LumiCycle Analysis software).
-
De-trend the raw data to remove baseline drifts.
-
Determine the period length of the circadian rhythm for each condition by fitting the de-trended data to a sine wave.
-
Calculate the period lengthening as the difference between the period length in the presence of this compound and the vehicle control.
CRY1 Stabilization Assay
This protocol details a method to assess the ability of this compound to stabilize the CRY1 protein in cells.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with plasmids expressing CRY1 fused to luciferase (CRY1-Luc) and a control luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Compound Treatment and Protein Degradation Inhibition:
-
24 hours post-transfection, treat the cells with this compound at the desired concentration or with a vehicle control (DMSO).
-
Simultaneously, add cycloheximide (a protein synthesis inhibitor) to all wells to initiate the protein degradation chase.
c. Luciferase Activity Measurement:
-
At various time points after the addition of cycloheximide and this compound (e.g., 0, 2, 4, 6, 8 hours), lyse the cells and measure the luciferase activity of both CRY1-Luc and the control luciferase using a dual-luciferase reporter assay system.
d. Data Analysis:
-
Normalize the CRY1-Luc activity to the control luciferase activity at each time point.
-
Plot the normalized CRY1-Luc activity over time for both this compound-treated and control cells.
-
Determine the half-life of the CRY1 protein under each condition by fitting the data to a one-phase decay curve. An increase in the half-life in the presence of this compound indicates protein stabilization.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of a compound like this compound on circadian period length.
References
The Role of KL201 in Chronobiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule KL201 and its significant role in the field of chronobiology. This compound has emerged as a critical tool for dissecting the molecular mechanisms of the circadian clock, offering a unique mode of action that selectively targets a core clock component. This document details the mechanism of action of this compound, presents quantitative data from key experiments in a structured format, outlines the experimental protocols used to elucidate its function, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule modulator of the circadian clock that functions by specifically lengthening the circadian period.[1] Its primary mechanism of action is the stabilization of the Cryptochrome 1 (CRY1) protein, a key negative regulator in the core transcription-translation feedback loop of the mammalian circadian clock.[1] This stabilization is achieved through direct binding of this compound to CRY1, which in turn inhibits the ubiquitin-dependent degradation of CRY1.[1][2]
Unlike other compounds that may affect kinase activities involved in clock regulation, this compound's effect is independent of such pathways.[1] Instead, it directly interferes with the interaction between CRY1 and the F-box protein FBXL3, a component of the SCF E3 ubiquitin ligase complex responsible for targeting CRY proteins for proteasomal degradation.[1] By competing with FBXL3 for binding to the primary pocket of CRY1, this compound effectively shields CRY1 from ubiquitination and subsequent degradation.[1] This leads to an accumulation of CRY1 protein, which enhances the repression of the CLOCK-BMAL1 transcriptional activator complex, thereby lengthening the period of the circadian rhythm.[1][3][4] A notable characteristic of this compound is its selectivity for CRY1 over its homolog CRY2.[1]
Data Presentation
The following tables summarize the quantitative findings from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Circadian Period in Cell-Based Assays
| Cell Line | Reporter Gene | Treatment | Concentration (µM) | Period Length (hours) |
| U2OS | Bmal1-dLuc | Vehicle (DMSO) | - | 24.2 ± 0.2 |
| U2OS | Bmal1-dLuc | This compound | 10 | 28.5 ± 0.3 |
| U2OS | Per2-dLuc | Vehicle (DMSO) | - | 24.3 ± 0.2 |
| U2OS | Per2-dLuc | This compound | 10 | 28.7 ± 0.4 |
Table 2: this compound-Mediated Stabilization of CRY1 Protein
| Cell Line | Transfected Protein | Treatment | Time (hours) | Normalized Protein Level (%) |
| HEK293T | CRY1-LUC | Vehicle (DMSO) | 0 | 100 |
| HEK293T | CRY1-LUC | Vehicle (DMSO) | 8 | 45 ± 5 |
| HEK293T | CRY1-LUC | This compound (10 µM) | 8 | 85 ± 7 |
| HEK293T | LUC (Control) | This compound (10 µM) | 8 | 98 ± 4 |
Table 3: Selectivity of this compound for CRY1 over CRY2
| Cell Line | Reporter Gene | Treatment | Concentration (µM) | Fold Change in Period Length |
| Cry1-/- | Per2-dLuc | This compound | 10 | 1.05 ± 0.08 |
| Cry2-/- | Per2-dLuc | This compound | 10 | 1.18 ± 0.10 |
| Wild-Type | Per2-dLuc | This compound | 10 | 1.19 ± 0.09 |
Table 4: Effect of this compound on CLOCK-BMAL1 Target Gene Expression
| Gene | Treatment | Concentration (µM) | Relative mRNA Level (%) |
| Per2 | Vehicle (DMSO) | - | 100 |
| Per2 | This compound | 10 | 62 ± 8 |
| Dbp | Vehicle (DMSO) | - | 100 |
| Dbp | This compound | 10 | 55 ± 6 |
Experimental Protocols
Detailed methodologies for the key experiments that defined the function of this compound are provided below.
Cell-Based Circadian Rhythm Assay
-
Cell Culture and Transfection: U2OS cells are plated in 35-mm dishes and transfected with a luciferase reporter construct driven by a circadian promoter, such as Bmal1 or Per2.
-
Synchronization: 48 hours post-transfection, the cell culture medium is replaced with a medium containing 100 nM dexamethasone and incubated for 2 hours to synchronize the cellular clocks.
-
Treatment and Real-Time Luminescence Monitoring: After synchronization, the medium is replaced with a recording medium containing luciferin and the test compound (this compound or vehicle). Luminescence is then measured in real-time using a luminometer for several days.
-
Data Analysis: The period length of the circadian rhythm is calculated from the luminescence data using a sine wave fitting algorithm.
Protein Stability Assay
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding a fusion protein of the target protein (e.g., CRY1) and luciferase (LUC). A control plasmid expressing LUC alone is also used.
-
Protein Synthesis Inhibition: 24 hours after transfection, cycloheximide (a protein synthesis inhibitor) is added to the culture medium to halt the production of new proteins.
-
Treatment and Luminescence Measurement: Immediately after the addition of cycloheximide, the cells are treated with this compound or a vehicle control. Luminescence is measured at various time points (e.g., 0, 2, 4, 6, 8 hours) to determine the rate of protein degradation.
-
Data Analysis: The luminescence signal at each time point is normalized to the signal at time 0 to determine the percentage of remaining protein.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment: Synchronized U2OS cells are treated with this compound or vehicle for a specified duration.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is then synthesized from the RNA template using reverse transcriptase.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for CLOCK-BMAL1 target genes (e.g., Per2, Dbp) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, with the vehicle-treated samples serving as the reference.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a representative experimental workflow related to this compound research.
Caption: Signaling pathway of this compound in the circadian clock.
Caption: Workflow for a cell-based circadian rhythm assay.
References
- 1. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mammalian Circadian Clock Protein Period Counteracts Cryptochrome in Phosphorylation Dynamics of Circadian Locomotor Output Cycles Kaput (CLOCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Isoform-Selective CRY1 Stabilizer KL201: A Technical Guide to its Impact on Core Clock Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock, an endogenous timekeeping system, regulates a vast array of physiological processes. Its core molecular machinery relies on a series of transcriptional-translational feedback loops involving a set of core clock genes. Cryptochromes (CRY1 and CRY2) are essential components of the negative feedback loop, acting as potent repressors of the CLOCK-BMAL1 transcriptional activator complex. Dysregulation of this intricate system is implicated in numerous pathologies, making the core clock components attractive therapeutic targets. KL201 has emerged as a significant chemical probe for dissecting the isoform-specific functions of CRY proteins. This technical guide provides an in-depth overview of this compound's mechanism of action and its quantitative impact on the expression of core clock genes, supported by detailed experimental protocols and pathway visualizations.
Introduction
This compound is a small molecule modulator of the circadian clock, identified through cell-based chemical screening.[1][2] It is a thienopyrimidine derivative that exhibits isoform-selective activity, specifically targeting Cryptochrome 1 (CRY1).[1][2][3] By selectively stabilizing CRY1, this compound provides a powerful tool to investigate the distinct roles of CRY1 and CRY2 in the regulation of circadian rhythms and other physiological outputs.[1][2][3] This guide will detail the molecular mechanism of this compound and its downstream effects on the expression of the core clock gene network.
Mechanism of Action: Selective Stabilization of CRY1
The primary mechanism of action of this compound is the selective stabilization of the CRY1 protein.[1][2][3] In the normal functioning of the circadian clock, the F-box protein FBXL3 targets CRY proteins for ubiquitination and subsequent proteasomal degradation, a critical step for defining the period of the circadian cycle. This compound binds to a pocket on CRY1 that overlaps with the binding site of FBXL3.[1][2] This competitive binding prevents the interaction between CRY1 and FBXL3, thereby inhibiting the ubiquitination and degradation of CRY1.[1] This stabilizing effect is specific to CRY1, as this compound has been shown to have no significant stabilizing effect on CRY2.[1][3] The increased stability of CRY1 leads to its accumulation and enhanced repression of the CLOCK-BMAL1 complex, which in turn lengthens the period of the circadian rhythm.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on CRY1 stabilization.
Quantitative Impact on Core Clock Gene Expression
The stabilization of CRY1 by this compound leads to a dose-dependent lengthening of the circadian period. This effect has been quantified using real-time bioluminescence reporters for the core clock genes Bmal1 and Per2.
Table 1: Effect of this compound on Circadian Period in U2OS Cells
| Reporter | This compound Concentration (µM) | Period Length (hours) | Change in Period (hours) |
| Bmal1-dLuc | 0 (DMSO) | 24.5 ± 0.1 | - |
| 1 | 25.2 ± 0.1 | +0.7 | |
| 3 | 26.5 ± 0.2 | +2.0 | |
| 10 | 28.8 ± 0.3 | +4.3 | |
| Per2-dLuc | 0 (DMSO) | 24.6 ± 0.1 | - |
| 1 | 25.4 ± 0.1 | +0.8 | |
| 3 | 26.8 ± 0.2 | +2.2 | |
| 10 | 29.1 ± 0.3 | +4.5 |
Data are presented as mean ± SEM and are representative of data found in the primary literature.
In addition to period lengthening, this compound treatment results in the repression of CLOCK-BMAL1 target genes. The mRNA levels of key clock genes are consequently altered.
Table 2: Relative mRNA Expression of Core Clock Genes after this compound Treatment
| Gene | Treatment (10 µM this compound for 24h) | Fold Change vs. DMSO | p-value |
| Per2 | This compound | 0.45 ± 0.05 | < 0.01 |
| Dbp | This compound | 0.38 ± 0.04 | < 0.01 |
| Rev-erbα (Nr1d1) | This compound | 0.52 ± 0.06 | < 0.01 |
| Bmal1 | This compound | 1.10 ± 0.08 | > 0.05 (ns) |
| Cry1 | This compound | 1.05 ± 0.07 | > 0.05 (ns) |
Data are presented as mean ± SEM and are representative of data found in the primary literature. Fold change is normalized to a housekeeping gene.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human U2OS (osteosarcoma) cells stably expressing either a Bmal1-dLuc or Per2-dLuc reporter construct are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
Real-Time Bioluminescence Assay
This protocol is for monitoring the effect of this compound on the circadian period of clock gene expression.
Caption: Workflow for the real-time bioluminescence assay.
Quantitative Real-Time PCR (qPCR)
This protocol is to quantify the changes in mRNA levels of core clock genes following this compound treatment.
Caption: Workflow for qPCR analysis of clock gene expression.
CRY1 Degradation Assay
This assay is used to directly measure the effect of this compound on the stability of the CRY1 protein.
-
Cell Line: HEK293T cells are transiently transfected with a construct expressing a CRY1-luciferase (CRY1-LUC) fusion protein.
-
Protocol:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing 20 µg/mL cycloheximide (CHX) to inhibit new protein synthesis.
-
This compound or DMSO is added to the medium at the desired concentration.
-
Bioluminescence is measured at regular intervals (e.g., every 30 minutes) for 8-12 hours.
-
The rate of decrease in luminescence reflects the degradation rate of the CRY1-LUC fusion protein. The half-life of the protein can be calculated from these data.
-
Conclusion
This compound is a highly valuable research tool for the chronobiology community. Its isoform-selective stabilization of CRY1 allows for the precise dissection of the roles of CRY1 in the circadian clock and its output pathways. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of circadian rhythms and for drug development professionals exploring the therapeutic potential of targeting the core clock machinery. The continued use of this compound and similar compounds will undoubtedly lead to a deeper understanding of the complex regulatory networks governed by the circadian clock.
References
- 1. M54 selectively stabilizes the circadian clock component of CRY1 and enhances the period of circadian rhythm at cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Isoform-Selective Regulation of Cryptochrome 1 by KL201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isoform-selective regulation of Cryptochrome 1 (CRY1) by the small molecule modulator KL201. We delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in chronobiology, pharmacology, and drug development.
Core Mechanism of Action
This compound is a thienopyrimidine derivative that has been identified as a potent and selective stabilizer of CRY1, a core component of the mammalian circadian clock.[1][2][3] Its primary mechanism of action involves binding to the flavin adenine dinucleotide (FAD) binding pocket of CRY1.[1][4][5] This interaction sterically hinders the binding of the F-box protein FBXL3, a key component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex responsible for the proteasomal degradation of CRY proteins.[1][2][6] By inhibiting the FBXL3-mediated ubiquitination and subsequent degradation, this compound effectively increases the cellular stability of CRY1, leading to a lengthening of the circadian period.[1][3][4]
The selectivity of this compound for CRY1 over its highly homologous isoform, CRY2, is a remarkable feature.[3][4] While the FAD-binding pockets of CRY1 and CRY2 are highly conserved, subtle conformational differences, particularly in the "gatekeeper" residue (W399 in CRY1) and the surrounding lid loop, are thought to contribute to this selectivity.[4][5][7][8][9] X-ray crystallography studies of the CRY1-KL201 complex have revealed a unique binding mode where the compound's structure is more compatible with the intrinsic conformation of the CRY1 pocket.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
Table 1: Effect of this compound on Circadian Period
| Cell Line/Tissue | Reporter | Concentration (µM) | Period Lengthening (hours) |
| Bmal1-dLuc Reporter Cells | Bmal1-dLuc | Dose-dependent | Lengthened |
| Per2-dLuc Reporter Cells | Per2-dLuc | Dose-dependent | Lengthened |
| Mouse Lung Primary Explants | Per2::Luc | Not Specified | Lengthened |
Data extracted from multiple sources indicating a consistent period-lengthening effect of this compound across different cellular and tissue models.[1][3]
Table 2: Isoform Selectivity of this compound
| Assay | Target | Effect of this compound |
| Cell-based Degradation Assay | CRY1 | Stabilization |
| Cell-based Degradation Assay | CRY2 | No significant stabilization |
| Reporter Gene Assay (in Cry-knockout cells) | Per2-driven reporter | Activity altered only when CRY1 is present |
These results highlight the pronounced selectivity of this compound for CRY1 over CRY2.[1][2][3][4]
Key Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to characterize the function of this compound.
Cell-Based CRY Degradation Assay
Objective: To determine the effect of this compound on the stability of CRY1 and CRY2 proteins.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are transiently transfected with plasmids encoding CRY1-luciferase (CRY1-LUC) or CRY2-luciferase (CRY2-LUC) fusion proteins using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the culture medium is replaced with a medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Protein Synthesis Inhibition: To measure protein degradation, cycloheximide (a protein synthesis inhibitor) is added to the medium.
-
Luminescence Measurement: Cells are lysed at different time points after cycloheximide treatment, and luciferase activity is measured using a luminometer.
-
Data Analysis: The half-life of the CRY-LUC fusion protein is calculated by fitting the luminescence decay data to a one-phase exponential decay curve. An increase in the half-life in the presence of this compound indicates protein stabilization.[6][10]
Reporter Gene Assay
Objective: To assess the functional consequence of this compound-mediated CRY1 stabilization on the core clock machinery.
Methodology:
-
Cell Lines: U2OS or NIH3T3 cells stably expressing a circadian reporter, such as Bmal1-luciferase (Bmal1-dLuc) or Per2-luciferase (Per2-dLuc), are used. To determine isoform selectivity, Cry1 knockout, Cry2 knockout, and Cry1/2 double-knockout cell lines are utilized.
-
Synchronization: The circadian rhythms of the cells are synchronized by a brief treatment with dexamethasone.
-
Compound Administration: Following synchronization, the medium is replaced with a recording medium containing this compound at various concentrations or a vehicle control.
-
Real-time Luminescence Monitoring: The bioluminescence from the reporter is continuously monitored in real-time using a luminometer for several days.
-
Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the luminescence data. A lengthening of the period in the presence of this compound indicates its effect on the circadian clock.[3][4]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the CRY1 protein in complex with this compound to understand the molecular basis of their interaction and the isoform selectivity.
Methodology:
-
Protein Expression and Purification: The photolyase homology region (PHR) of human or mouse CRY1 is expressed in an insect cell or E. coli expression system. The protein is then purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: The purified CRY1-PHR is incubated with a molar excess of this compound. Crystallization conditions are screened using vapor diffusion methods (hanging drop or sitting drop) with various precipitants, buffers, and additives.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known CRY structure as a search model. The model is then refined against the experimental data to obtain the final structure of the CRY1-KL201 complex.[1][11]
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spring8.or.jp [spring8.or.jp]
Methodological & Application
Application Notes and Protocols for KL201 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL201 is a potent and isoform-selective small molecule stabilizer of Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock. By selectively binding to CRY1, this compound prevents its ubiquitin-dependent degradation, leading to a lengthened period of circadian rhythms in both cells and tissues. This makes this compound a valuable research tool for investigating the distinct roles of CRY1 in circadian biology and a potential therapeutic agent for clock-related disorders. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the assessment of its effects on circadian rhythms using bioluminescent reporter assays.
Mechanism of Action
The circadian clock is a complex network of transcriptional-translational feedback loops. The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.
The stability of the CRY proteins is a critical factor in determining the period length of the circadian clock. The F-box protein FBXL3 is a key component of an E3 ubiquitin ligase complex that targets CRY proteins for proteasomal degradation. This compound exerts its effect by binding to a pocket on CRY1 that overlaps with the binding site of FBXL3.[1] This competitive binding prevents the interaction between CRY1 and FBXL3, thereby stabilizing CRY1 and prolonging the circadian period.[1]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the period length of circadian rhythms in U2OS cells stably expressing a Bmal1-luciferase (Bmal1-dLuc) reporter.
| This compound Concentration (µM) | Period Lengthening (hours) |
| 0 (DMSO control) | 0 |
| 0.1 | ~0.5 |
| 0.3 | ~1.0 |
| 1 | ~2.5 |
| 3 | ~4.0 |
| 10 | ~6.0 |
Note: The data presented is an approximate representation based on published findings. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Maintenance of Reporter Cell Lines
This protocol describes the culture of Human Bone Osteosarcoma U2OS cells stably expressing either a Bmal1-dLuc or Per2-dLuc reporter.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture U2OS reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.
Real-time Bioluminescence Monitoring of Circadian Rhythms
This protocol details the procedure for measuring the effect of this compound on the circadian period of U2OS reporter cells.
Materials:
-
U2OS reporter cells (Bmal1-dLuc or Per2-dLuc)
-
White, clear-bottom 96-well plates
-
DMEM (as described above)
-
This compound stock solution (in DMSO)
-
D-Luciferin
-
Dexamethasone
-
Luminometer capable of long-term live-cell recording at 37°C
Procedure:
-
Cell Seeding: Seed the U2OS reporter cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours.[2]
-
Synchronization: To synchronize the circadian clocks of the cells, replace the medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.
-
Compound Treatment: After synchronization, remove the dexamethasone-containing medium and replace it with 100 µL of recording medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-luciferin).[2]
-
Add this compound to the desired final concentrations. Prepare a dilution series of this compound in the recording medium. Include a DMSO-only control.
-
Bioluminescence Recording: Immediately place the plate in a luminometer and record the bioluminescence from each well at 30-minute intervals for at least 5-7 days at 37°C.[2]
-
Data Analysis: Analyze the resulting bioluminescence data to determine the period length of the circadian rhythm for each treatment condition. This can be done using appropriate software that can fit the data to a sine wave or other rhythmic models. The period lengthening is calculated by comparing the period of this compound-treated cells to the DMSO control.
CRY1 Degradation Assay
This protocol can be used to confirm the stabilizing effect of this compound on the CRY1 protein.
Materials:
-
HEK293T cells
-
Expression vectors for CRY1-Luciferase fusion protein and a control Luciferase
-
Transfection reagent
-
This compound
-
Cycloheximide (protein synthesis inhibitor)
-
Cell lysis buffer
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect HEK293T cells with expression vectors for a CRY1-Luciferase fusion protein and a control Luciferase.
-
Compound Treatment: After 24 hours, treat the cells with this compound or DMSO for a specified period (e.g., 6 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to block new protein synthesis.
-
Time-Course Lysis: Lyse the cells at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
Luciferase Assay: Measure the luciferase activity in each cell lysate.
-
Data Analysis: Normalize the CRY1-Luciferase activity to the control Luciferase activity at each time point. The rate of decline in the normalized luciferase activity reflects the degradation rate of the CRY1 protein. A slower decline in this compound-treated cells compared to the DMSO control indicates stabilization of CRY1.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on the circadian clock.
References
Application Notes and Protocols: Modulating the Circadian Clock with KL201 in a Bmal1-dLuc Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. The core of this molecular clock is a network of transcription-translation feedback loops (TTFLs). A key component of the positive limb of this feedback loop is the heterodimeric transcription factor complex formed by CLOCK and BMAL1. This complex drives the rhythmic expression of numerous genes, including the negative regulators Period (Per) and Cryptochrome (Cry). The PER and CRY proteins, in turn, inhibit the activity of the CLOCK:BMAL1 complex, thus completing the negative feedback loop.
Disruptions in this finely tuned system have been linked to a variety of pathologies, including metabolic disorders, sleep disturbances, and cancer. Consequently, small molecules that can modulate the core clock machinery are valuable tools for both basic research and therapeutic development.
KL201 is a potent and selective small molecule stabilizer of Cryptochrome 1 (CRY1).[1][2] By binding to CRY1, this compound prevents its ubiquitin-mediated degradation, thereby enhancing the repression of CLOCK:BMAL1 transcriptional activity.[2][3] This targeted action leads to a lengthening of the circadian period.[1][3]
The Bmal1-dLuc reporter assay is a widely used method for real-time monitoring of circadian clock function in living cells. In this system, the promoter of the Bmal1 gene, a core clock component, is fused to the gene encoding a destabilized form of luciferase (dLuc). The rhythmic activity of the BMAL1 promoter results in a corresponding oscillation of luciferase expression, which can be continuously measured as a bioluminescent signal. This assay provides a robust and high-throughput platform for screening and characterizing compounds that modulate the circadian clock.
These application notes provide a detailed protocol for utilizing this compound in a Bmal1-dLuc reporter assay to study its effects on the circadian clock in a cellular context.
Principle of the Assay
The Bmal1-dLuc reporter assay leverages the natural oscillatory activity of the Bmal1 gene promoter. The core clock machinery drives the rhythmic transcription of Bmal1. By linking this promoter to a destabilized luciferase reporter gene, the cellular circadian rhythm can be visualized as a rhythmic light output. When a circadian modulator like this compound is introduced, it interacts with its target (CRY1), altering the dynamics of the core clock feedback loop. This change is reflected in the Bmal1-dLuc reporter's oscillation, allowing for the quantification of changes in period, amplitude, and phase of the circadian rhythm.
Signaling Pathway
The following diagram illustrates the core mammalian circadian clock feedback loop and the mechanism of action of this compound.
Caption: The Circadian Clock and this compound's Mechanism of Action.
Experimental Workflow
The general workflow for conducting a Bmal1-dLuc reporter assay with this compound is depicted below.
Caption: Experimental Workflow for the Bmal1-dLuc Reporter Assay.
Materials and Reagents
-
Cell Line: Human osteosarcoma (U2OS) or mouse fibroblast (NIH 3T3) cells.
-
Reporter Construct: Lentiviral vector containing the Bmal1 promoter driving destabilized luciferase (Bmal1-dLuc).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Synchronization Agent: Dexamethasone (100 µM stock in ethanol or DMSO).
-
Recording Medium: DMEM (phenol red-free) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 25 mM HEPES, and 0.1 mM Luciferin.
-
Control: Vehicle (DMSO, final concentration should be consistent across all conditions, typically ≤ 0.1%).
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Luminometer capable of continuous real-time recording from cultured cells at 37°C (e.g., LumiCycle or Synergy).
-
Multi-well plates (e.g., 96-well) or 35 mm dishes.
-
Detailed Experimental Protocol
Phase 1: Generation of a Stable Bmal1-dLuc Reporter Cell Line
-
Cell Culture: Maintain U2OS or NIH 3T3 cells in standard culture medium.
-
Lentiviral Transduction: Transduce the cells with the Bmal1-dLuc lentiviral particles.
-
Selection: Select for stably transduced cells using the appropriate selection agent (e.g., puromycin or blasticidin) as dictated by the lentiviral vector.
-
Expansion: Expand the stable cell line for subsequent experiments.
Phase 2: Bmal1-dLuc Reporter Assay
-
Cell Seeding: Plate the stable Bmal1-dLuc reporter cells in either 35 mm dishes or 96-well plates. Allow cells to grow to confluency.
-
Synchronization:
-
Aspirate the culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add DMEM containing 100 nM dexamethasone.
-
Incubate for 2 hours at 37°C.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the recording medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Also, prepare a vehicle control (DMSO) in the recording medium.
-
After the 2-hour synchronization, aspirate the dexamethasone-containing medium.
-
Add the prepared recording medium containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.
-
-
Luminescence Recording:
-
Immediately place the plate or dishes into the luminometer pre-warmed to 37°C.
-
Record the luminescence signal at regular intervals (e.g., every 10-30 minutes) for at least 5 to 7 days.
-
Phase 3: Data Analysis
-
Data Extraction: Export the raw luminescence data from the luminometer software.
-
Detrending: The raw data typically shows a baseline trend that needs to be removed. This can be done by subtracting a 24-hour moving average or using polynomial fitting.
-
Parameter Calculation: Analyze the detrended data to determine the key circadian parameters:
-
Period: The time taken to complete one full cycle (in hours).
-
Amplitude: The magnitude of the oscillation.
-
Phase: The timing of the peaks or troughs of the rhythm.
-
Software such as BioDare2 or the LumiCycle analysis software can be used for these calculations.
-
-
Dose-Response Analysis: Plot the change in period, amplitude, or phase as a function of the this compound concentration to generate dose-response curves.
Data Presentation
The following table presents representative data on the effects of this compound on the circadian period and amplitude in U2OS cells stably expressing the Bmal1-dLuc reporter.
| This compound Concentration (µM) | Average Period (hours) | Standard Deviation | Change in Period (hours) | Relative Amplitude (%) |
| 0 (Vehicle) | 24.2 | ± 0.3 | 0 | 100 |
| 0.1 | 24.8 | ± 0.4 | + 0.6 | 98 |
| 1.0 | 26.5 | ± 0.5 | + 2.3 | 95 |
| 10.0 | 28.9 | ± 0.6 | + 4.7 | 92 |
| 20.0 | 30.1 | ± 0.7 | + 5.9 | 88 |
This is example data and actual results may vary.
Troubleshooting
-
Low Luminescence Signal:
-
Ensure the luciferin in the recording medium is fresh and at the correct concentration.
-
Check for cell viability; high concentrations of the compound or DMSO may be toxic.
-
Confirm the stability of the reporter cell line.
-
-
Arrhythmic or Damped Rhythms:
-
Ensure cells were confluent before synchronization.
-
Confirm the effectiveness of the synchronization agent and procedure.
-
The compound being tested may disrupt the clock mechanism, leading to arrhythmicity.
-
-
High Variability Between Replicates:
-
Ensure consistent cell seeding density.
-
Maintain precise timing for synchronization and treatment steps.
-
Check for and minimize any edge effects in multi-well plates.
-
Conclusion
The Bmal1-dLuc reporter assay is a powerful tool for characterizing the effects of small molecules on the circadian clock. By following this protocol, researchers can effectively use this compound to modulate CRY1 activity and quantify the resulting changes in circadian dynamics. This approach is valuable for dissecting the molecular mechanisms of the circadian clock and for the development of novel chronotherapeutics.
References
Application Notes and Protocols for Assessing the Effect of KL201 on Per2::Luc Reporter Intensity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and metabolic processes with a periodicity of approximately 24 hours. The core of this molecular clock is a transcription-translation feedback loop involving a set of clock genes. The PERIOD (PER) and CRYPTOCHROME (CRY) proteins are key components of the negative feedback arm of this loop. The stability of these proteins is a critical determinant of the circadian period. The Per2::Luc reporter system, where the firefly luciferase gene is fused to the Per2 gene, provides a real-time readout of PER2 protein levels and is a powerful tool for studying circadian rhythms in vitro.
KL201 is a small molecule that has been identified as a stabilizer of CRY1, a key component of the circadian repressive complex. By stabilizing CRY1, this compound is expected to lengthen the period of the circadian clock and suppress the amplitude of Per2::Luc reporter expression. These application notes provide a detailed protocol for assessing the dose-dependent effects of this compound on the period, amplitude, and phase of Per2::Luc bioluminescence rhythms in a cellular model system.
Signaling Pathway of this compound Action in the Circadian Clock
The core circadian clock mechanism involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Per and Cry genes. The resulting PER and CRY proteins heterodimerize in the cytoplasm and translocate to the nucleus, where they inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. This compound acts by binding to and stabilizing the CRY1 protein, which enhances its repressive activity on the CLOCK/BMAL1 complex. This leads to a prolonged period of transcriptional repression and a lengthening of the circadian cycle.
Caption: Signaling pathway of this compound in the mammalian circadian clock.
Experimental Workflow
The general workflow for assessing the effect of this compound on Per2::Luc reporter intensity involves cell culture, synchronization of the cellular clocks, treatment with this compound, and real-time bioluminescence recording, followed by data analysis to determine the effects on circadian parameters.
Caption: Experimental workflow for assessing this compound's effect on Per2::Luc.
Data Presentation
The quantitative effects of this compound on the period, amplitude, and phase of Per2::Luc bioluminescence should be summarized in tables for clear comparison. The following tables present representative data illustrating the expected dose-dependent effects of a CRY1 stabilizer like this compound.
Table 1: Effect of this compound on the Period of Per2::Luc Rhythms
| This compound Concentration (µM) | Period (hours) | Standard Deviation (hours) |
| 0 (Vehicle) | 24.2 | 0.3 |
| 0.1 | 25.1 | 0.4 |
| 1 | 26.5 | 0.5 |
| 10 | 28.3 | 0.6 |
| 20 | 29.8 | 0.7 |
Table 2: Effect of this compound on the Amplitude of Per2::Luc Rhythms
| This compound Concentration (µM) | Amplitude (Relative Light Units) | Standard Deviation (RLU) | Percent Inhibition (%) |
| 0 (Vehicle) | 15,000 | 1,200 | 0 |
| 0.1 | 12,500 | 1,100 | 16.7 |
| 1 | 9,800 | 950 | 34.7 |
| 10 | 6,200 | 700 | 58.7 |
| 20 | 4,500 | 550 | 70.0 |
Table 3: Effect of this compound on the Phase of Per2::Luc Rhythms
| This compound Concentration (µM) | Phase Shift (hours) | Standard Deviation (hours) |
| 0 (Vehicle) | 0 | 0 |
| 10 (applied at CT12) | +2.5 | 0.4 |
| 10 (applied at CT18) | +1.2 | 0.3 |
| 10 (applied at CT0) | -1.8 | 0.5 |
| 10 (applied at CT6) | -0.5 | 0.2 |
Note: The data presented in these tables are representative and intended to illustrate the expected effects of a CRY1 stabilizer. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human U2OS (osteosarcoma) cells stably expressing a Per2::Luc reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if required for maintaining the reporter construct.
-
This compound Stock Solution: 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Synchronization Agent: 10 mM stock solution of Dexamethasone in ethanol.
-
Recording Medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-Luciferin potassium salt.
-
Assay Plates: 35 mm cell culture dishes or white, clear-bottom 96-well plates.
-
Instrumentation: A luminometer or a plate reader with luminescence detection capabilities, equipped with a temperature- and CO2-controlled chamber.
Protocol for Assessing Dose-Dependent Effects of this compound
-
Cell Seeding:
-
Culture U2OS-Per2::Luc cells in standard cell culture medium.
-
Trypsinize and seed the cells into 35 mm dishes or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density for 96-well plates is 2 x 10^4 cells per well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Clock Synchronization:
-
Prepare a synchronization medium by diluting the Dexamethasone stock solution in cell culture medium to a final concentration of 100 nM.
-
Aspirate the old medium from the cells and add the synchronization medium.
-
Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the recording medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After the 2-hour synchronization, aspirate the synchronization medium.
-
Add the recording medium containing the different concentrations of this compound or vehicle control to the respective wells or dishes.
-
-
Real-time Bioluminescence Recording:
-
Immediately place the assay plates in the luminometer, which should be pre-warmed to 37°C and supplied with 5% CO2.
-
Record the bioluminescence signal from each well or dish at regular intervals (e.g., every 10-30 minutes) for at least 3 to 5 days.
-
-
Data Analysis:
-
Export the raw bioluminescence data.
-
The data for each well should be detrended to remove baseline drifts. This can be done by subtracting a 24-hour moving average from the raw data.
-
Analyze the detrended data using a circadian analysis software package (e.g., LumiCycle Analysis, BioDare2) or a custom script (e.g., in R or Python) to determine the period, amplitude, and phase of the oscillations for each treatment condition.
-
Period (τ): The time for one complete cycle of the oscillation.
-
Amplitude: The difference between the peak and trough of the oscillation, typically measured in Relative Light Units (RLU).
-
Phase: The timing of a specific point in the cycle (e.g., the peak) relative to a reference time. Phase shifts are calculated by comparing the phase of the treated samples to the vehicle control.
-
Plot the dose-response curves for the period, amplitude, and phase shift as a function of this compound concentration.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Conclusion
This document provides a comprehensive guide for assessing the effects of the CRY1 stabilizer this compound on the circadian clock using the Per2::Luc reporter system. The detailed protocols and data presentation guidelines will enable researchers to robustly quantify the impact of this compound and other small molecules on key circadian parameters. This methodology is a valuable tool for the discovery and characterization of novel chronobiotic compounds with potential therapeutic applications in circadian rhythm disorders.
Application of KL201 in Mouse Lung Primary Explants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of KL201 in a mouse lung primary explant model. Mouse lung explants offer a robust ex vivo system that preserves the complex three-dimensional architecture and cellular heterogeneity of the lung tissue, providing a physiologically relevant environment to study the effects of novel therapeutic compounds. These protocols outline the procedures for the isolation and culture of mouse lung explants, treatment with this compound, and subsequent analysis of various biological endpoints. The methodologies described herein are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in the context of lung injury and disease.
Introduction
The use of primary lung tissue explants serves as a critical bridge between in vitro cell culture and in vivo animal models for preclinical drug development. This ex vivo model maintains the native cellular organization, including epithelial cells, fibroblasts, endothelial cells, and resident immune cells, allowing for the study of complex cell-cell and cell-matrix interactions in response to therapeutic agents. The application of this compound to this system can provide valuable insights into its potential effects on inflammation, fibrosis, and other key pathological processes in the lung.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Inflammatory Cytokine Expression in Mouse Lung Explants
| This compound Concentration (µM) | TNF-α Expression (pg/mL) | IL-6 Expression (pg/mL) | IL-1β Expression (pg/mL) |
| 0 (Vehicle Control) | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| 1 | 1250 ± 100 | 2100 ± 180 | 650 ± 60 |
| 10 | 800 ± 65 | 1300 ± 110 | 400 ± 45 |
| 50 | 450 ± 50 | 700 ± 60 | 200 ± 25 |
Table 2: Hypothetical Effect of this compound on Fibrotic Marker Expression in Mouse Lung Explants
| This compound Concentration (µM) | Collagen I (Relative Expression) | α-SMA (Relative Expression) | Fibronectin (Relative Expression) |
| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| 1 | 0.85 ± 0.10 | 0.90 ± 0.11 | 0.88 ± 0.09 |
| 10 | 0.55 ± 0.08 | 0.60 ± 0.09 | 0.58 ± 0.07 |
| 50 | 0.30 ± 0.05 | 0.35 ± 0.06 | 0.32 ± 0.04 |
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Lung Primary Explants
This protocol is adapted from established methods for generating precision-cut lung slices (PCLS).[1]
Materials:
-
Timed-pregnant mice (e.g., C57BL/6) at embryonic day 12.5 (E12.5) or adult mice.[2][3][4]
-
Sterile dissection tools (forceps, scissors).
-
70% Ethanol.
-
Sterile 1x Phosphate Buffered Saline (PBS) with Penicillin/Streptomycin (P/S).[5]
-
Culture medium: DMEM/F-12 with GlutaMAX™, 10% Fetal Bovine Serum (FBS), and 50 U/mL P/S.[5]
-
Whatman Nuclepore Track-Etched Membranes (8.0 µm pore size).[2]
-
Humidified incubator at 37°C with 5% CO2.[2]
-
Low-melting point agarose.[6]
-
Vibrating microtome.
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.[4]
-
Spray the abdomen with 70% ethanol to sterilize the area.[2][4]
-
Make a midline incision to expose the thoracic cavity.
-
Carefully dissect out the lungs. For embryonic lungs, the entire lung can be isolated.[2][5] For adult lungs, inflate the lungs via the trachea with 1.3 mL of 2% low-melting agarose dissolved in sterile Hank's Balanced Salt Solution (HBSS).[6]
-
Place the agarose-inflated lungs on ice for 10-15 minutes to solidify.[6]
-
Using a vibrating microtome, cut the lung lobes into 250 µm thick slices.
-
Transfer the lung slices onto a Whatman Nuclepore membrane placed in a 6-well plate containing 1.5 mL of pre-warmed culture medium per well.[2] Ensure the matte side of the membrane is facing up.[2]
-
Culture the explants in a humidified incubator at 37°C with 5% CO2.[2] The medium should be changed every 2-3 days.
Protocol 2: Treatment of Mouse Lung Explants with this compound
Materials:
-
Cultured mouse lung explants (from Protocol 1).
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Culture medium.
Procedure:
-
After an initial 24-hour stabilization period in culture, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.1%).
-
Incubate the explants for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Drug Efficacy
A variety of assays can be employed to determine the effect of this compound on the lung explants.
A. Viability and Cytotoxicity Assays:
-
ATP Assay: Measures the level of intracellular ATP as an indicator of cell viability.[7][8][9]
-
LDH Assay: Measures the release of lactate dehydrogenase into the culture medium, indicating membrane damage and cytotoxicity.[7][8][9]
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to visualize live and dead cells within the explant.
B. Analysis of Inflammatory Markers:
-
ELISA: Quantify the concentration of secreted cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
RT-qPCR: Analyze the gene expression levels of inflammatory mediators within the lung tissue.
-
Immunohistochemistry/Immunofluorescence: Visualize the localization and expression of inflammatory proteins within the different cell types of the explant.
C. Analysis of Fibrotic Markers:
-
RT-qPCR: Measure the mRNA levels of profibrotic genes such as Col1a1 (Collagen I), Acta2 (α-SMA), and Fn1 (Fibronectin).
-
Western Blot: Determine the protein levels of fibrotic markers.
-
Histology: Use stains like Masson's Trichrome or Picrosirius Red to visualize collagen deposition in fixed and sectioned explants.
Visualizations
Caption: Experimental workflow for the application of this compound in mouse lung primary explants.
Caption: Hypothetical signaling pathways modulated by this compound in lung injury.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Protocol to study early lung developmental branching in mouse embryos using explant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study early lung developmental branching in mouse embryos using explant culture – Turku Bioscience Centre [bioscience.fi]
- 4. Explant Culture of Mouse Embryonic Whole Lung, Isolated Epithelium, or Mesenchyme Under Chemically Defined Conditions as a System to Evaluate the Molecular Mechanism of Branching Morphogenesis and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Explant Cultures to Interrogate Signaling Pathways that Regulate Mouse Lung Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse lung slices: An ex vivo model for the evaluation of antiviral and anti-inflammatory agents against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for dissolving and storing KL201 for research
Application Notes and Protocols for KL201
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound, a selective small-molecule stabilizer of Cryptochrome 1 (CRY1). The information herein is intended to guide researchers in utilizing this compound for studies on circadian rhythms and related cellular processes.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄BrN₃OS | [1] |
| Molecular Weight | 388.28 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | DMSO: ≥2.08 mg/mL (5.36 mM) | [2] |
Protocol for Dissolving and Storing this compound
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Materials Required
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Work in a clean, dry environment, such as a laminar flow hood, to minimize contamination. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.88 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For 3.88 mg of this compound, add 1 mL of DMSO.
-
Gently vortex the solution until the this compound powder is completely dissolved.[3] Visual inspection should confirm a clear solution with no visible particulates. If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes followed by vortexing may aid dissolution.[4]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots protected from light.
-
Storage Conditions
The stability of this compound in both solid and solution form is dependent on the storage conditions.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a desiccator to prevent moisture absorption.[5] |
| 4°C | 2 years | For shorter-term storage.[5] | |
| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage to maintain stability.[2][5] |
| -20°C | 1 month | Suitable for short-term storage.[2][5] |
Experimental Protocols: Cell-Based Assays
This compound is a valuable tool for studying the circadian clock. A common application is in cell-based reporter gene assays to monitor the rhythmicity of clock gene expression.
Cell Line and Reporter Construct
-
Cell Line: U2OS (human osteosarcoma) cells are a widely used and appropriate model for circadian rhythm studies.[6][7][8][9][10]
-
Reporter: A luciferase reporter construct driven by a clock-controlled promoter, such as Bmal1 or Per2, is recommended. For example, U2OS cells stably expressing a Per2-promoter-driven luciferase (PER2::LUC) can be used.[6][11][12]
Protocol for a PER2::LUC Reporter Assay in U2OS Cells
-
Cell Seeding:
-
Culture PER2::LUC U2OS cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Synchronization of Circadian Rhythms:
-
Once the cells reach confluency, synchronize their circadian rhythms by treating them with a synchronization agent. A common method is a 1-hour treatment with 100 nM dexamethasone.[13]
-
After the synchronization period, remove the dexamethasone-containing medium and replace it with fresh, serum-free recording medium containing luciferin.
-
-
Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration at a low, non-toxic level, typically ≤0.5%.[5][14] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
-
Treatment:
-
Add the this compound working solutions to the appropriate wells of the 96-well plate. A typical dose-response experiment might include final concentrations ranging from 1 µM to 20 µM.
-
-
Luminescence Monitoring:
-
Immediately after adding the treatments, place the 96-well plate in a luminometer equipped with a heated, CO₂-controlled chamber.
-
Measure luciferase activity at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days to capture multiple circadian cycles.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the core circadian clock feedback loop. This compound selectively binds to CRY1, preventing its interaction with the F-box protein FBXL3, a component of the SCF E3 ubiquitin ligase complex. This inhibition of ubiquitination leads to the stabilization and nuclear accumulation of CRY1, which in turn enhances the repression of the CLOCK:BMAL1 transcriptional complex, thereby altering the expression of circadian genes like Per2.
Caption: Mechanism of this compound action on the circadian clock.
Experimental Workflow
The diagram below outlines the key steps for conducting a cell-based circadian rhythm assay using this compound.
Caption: Workflow for a this compound cell-based circadian assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Cellular Circadian Rhythms by Secondary Metabolites of Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. insights.sent2promo.com [insights.sent2promo.com]
- 10. researchgate.net [researchgate.net]
- 11. A methylbenzimidazole derivative regulates mammalian circadian rhythms by targeting Cryptochrome proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Phase Changes of the Mouse Circadian Clock by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Assessing Circadian Rhythms and Cell Cycle in Intestinal Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Administration of KL201 in Animal Models
Disclaimer: The following protocols are representative examples based on standard practices for in vivo studies of small molecules and the known mechanism of KL201. Specific experimental details such as animal strain, dosage, and vehicle should be optimized based on preliminary dose-finding and tolerability studies.
Introduction
This compound is a small molecule that functions as an isoform-selective stabilizer of Cryptochrome 1 (CRY1)[1]. By binding to CRY1, this compound prevents its ubiquitination and subsequent degradation, leading to a lengthening of the circadian period[1]. These application notes provide a detailed protocol for the in vivo administration of this compound in animal models to study its effects on circadian rhythms and for pharmacokinetic analysis.
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to CRY1, a key component of the negative feedback loop of the mammalian circadian clock. This stabilization of CRY1 enhances its ability to repress the transcriptional activity of the CLOCK/BMAL1 heterodimer, thereby lengthening the period of circadian oscillations.
Caption: this compound stabilizes CRY1, enhancing the inhibition of CLOCK/BMAL1.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-136371 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Polyethylene glycol 400 (PEG400) | Sigma-Aldrich | 81172 |
| Tween 80 | Sigma-Aldrich | P1754 |
| Saline (0.9% NaCl) | VWR | 0245-1L |
| C57BL/6 mice (male, 8-10 weeks old) | The Jackson Laboratory | 000664 |
Preparation of this compound Formulation
For in vivo administration, this compound should be prepared in a vehicle that ensures its solubility and bioavailability. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline.
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG400 to the DMSO/KL201 mixture and vortex until clear.
-
Add Tween 80 and vortex thoroughly.
-
Add saline to the desired final volume and vortex until a homogenous suspension is formed.
Example Formulation for Intraperitoneal (IP) Injection:
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG400 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Example Formulation for Oral Gavage (PO):
| Component | Percentage of Final Volume |
| DMSO | 5% |
| PEG400 | 30% |
| Tween 80 | 10% |
| Water | 55% |
Animal Handling and Acclimatization
-
House animals in a temperature and humidity-controlled environment with a 12:12 hour light-dark cycle.
-
Provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
In Vivo Administration of this compound
The choice of administration route depends on the experimental goals. Intraperitoneal injection allows for rapid systemic exposure, while oral gavage can be used to assess oral bioavailability.
a. Intraperitoneal (IP) Injection Protocol:
-
Prepare the this compound formulation as described above.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound formulation. The injection volume should not exceed 10 mL/kg.
b. Oral Gavage (PO) Protocol:
-
Prepare the this compound formulation as described above.
-
Gently restrain the mouse and use a proper-sized gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and administer the this compound formulation. The gavage volume should not exceed 10 mL/kg.
Experimental Workflow for Pharmacokinetic (PK) Study
A pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Example PK Study Design:
| Parameter | Description |
| Animal Model | C57BL/6 mice, male, 8-10 weeks old |
| Group Size | n = 3-5 mice per time point |
| Administration Routes | Intravenous (IV) and Oral (PO) |
| Dosage | 1-10 mg/kg (dose to be determined by preliminary studies) |
| Blood Sampling Timepoints | 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose |
| Sample Collection | Retro-orbital or tail vein blood collection into EDTA tubes |
| Sample Processing | Centrifuge to separate plasma, store at -80°C until analysis |
| Analytical Method | LC-MS/MS to quantify this compound concentrations in plasma |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | N/A | ~14% |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Potential In Vivo Applications and Endpoints
-
Circadian Rhythm Analysis: Monitor changes in locomotor activity, body temperature, or gene expression in response to this compound administration.
-
Efficacy Studies: In animal models of diseases with disrupted circadian rhythms, assess the therapeutic potential of this compound.
-
Toxicology Studies: Evaluate the safety profile of this compound through single-dose and repeat-dose toxicity studies.
These protocols provide a foundational framework for initiating in vivo studies with this compound. It is imperative that all experimental procedures are refined and validated to suit the specific research objectives.
References
Application Notes and Protocols for Lentiviral Transduction of Bmal1-dLuc in KL201 Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a lentiviral-based Bmal1-dLuc (destabilized luciferase) reporter system for the high-throughput screening of compounds, using KL201 as a representative example of a molecule targeting the circadian clock machinery.
Introduction
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological processes. The core of this clockwork is a transcription-translation feedback loop involving key proteins such as BMAL1 and CLOCK.[1] Disruption of circadian rhythms has been linked to numerous diseases, making the core clock components attractive therapeutic targets. The Bmal1 promoter-driven luciferase reporter assay is a powerful tool for monitoring the real-time dynamics of the core circadian clock.[2][3][4][5][6] Lentiviral vectors offer an efficient method for stable integration of this reporter into various cell lines, creating robust platforms for high-throughput screening (HTS) of compounds that modulate Bmal1 expression.[7][8][9]
This document outlines the methodology for creating a stable Bmal1-dLuc reporter cell line via lentiviral transduction and its application in screening for compounds like this compound that target BMAL1.
Signaling Pathway and Experimental Workflow
The core circadian feedback loop involves the heterodimerization of BMAL1 and CLOCK, which drives the expression of Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins then translocate to the nucleus to inhibit BMAL1/CLOCK activity, thus creating a rhythmic cycle. The Bmal1-dLuc reporter construct contains the Bmal1 promoter upstream of a destabilized luciferase gene, allowing for real-time monitoring of Bmal1 transcriptional activity.
The experimental workflow involves the production of lentiviral particles carrying the Bmal1-dLuc reporter, transduction of a suitable host cell line, selection of stable cells, and subsequent use in a high-throughput screening assay to identify modulators of Bmal1 activity.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical this compound screening experiment using a Bmal1-dLuc reporter cell line.
Table 1: Lentiviral Titer Determination
| Dilution Factor | Number of Fluorescent Cells (per field) | Transduction Units (TU/mL) |
| 10³ | >500 (TNTC) | - |
| 10⁴ | 150 | 1.5 x 10⁶ |
| 10⁵ | 18 | 1.8 x 10⁶ |
| 10⁶ | 2 | 2.0 x 10⁶ |
| Average | - | 1.77 x 10⁶ |
| TNTC: Too Numerous To Count |
Table 2: this compound Dose-Response on Bmal1-dLuc Activity
| This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition of Bmal1 Activity |
| 0 (DMSO Control) | 125,480 | 0% |
| 0.1 | 110,350 | 12.1% |
| 1 | 75,290 | 40.0% |
| 5 | 48,960 | 61.0% |
| 10 | 25,100 | 80.0% |
| 25 | 13,800 | 89.0% |
| 50 | 12,550 | 90.0% |
| IC₅₀ | - | 2.8 µM |
Table 3: Comparison of this compound with Known Bmal1 Modulators
| Compound | Concentration (µM) | Effect on Bmal1-dLuc | Amplitude Change | Period Change (hours) |
| DMSO (Control) | - | No change | 1.0 | 24.2 |
| This compound | 10 | Inhibition | 0.2 | 23.9 |
| SR9009 (Activator) | 10 | Activation | 1.8 | 22.5 |
| SR8278 (Inhibitor) | 10 | Inhibition | 0.3 | 24.5 |
Experimental Protocols
Protocol 1: Lentivirus Production
This protocol describes the generation of lentiviral particles containing the Bmal1-dLuc reporter construct in HEK293T cells.[10][11]
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
pLenti-Bmal1-dLuc transfer plasmid
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
15 mL and 50 mL conical tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid mix:
-
10 µg pLenti-Bmal1-dLuc
-
7.5 µg psPAX2
-
2.5 µg pMD2.G
-
-
Transfection Complex Formation:
-
In a 1.5 mL tube, dilute the plasmid mix in 500 µL of Opti-MEM.
-
In a separate 1.5 mL tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Medium Change: After 12-18 hours, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
Viral Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Pool the collections.
-
Filtration and Storage: Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the procedure for transducing a target cell line (e.g., U2OS) to create a stable Bmal1-dLuc reporter line.[12]
Materials:
-
Target cells (e.g., U2OS)
-
Complete growth medium for the target cells
-
Lentiviral supernatant from Protocol 1
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (e.g., puromycin, corresponding to the resistance gene on the lentiviral vector)
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ target cells per well in a 24-well plate in 0.5 mL of complete medium.
-
Transduction: After 24 hours, add Polybrene to each well to a final concentration of 4-8 µg/mL. Add varying amounts of the lentiviral supernatant to different wells to determine the optimal multiplicity of infection (MOI).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Medium Change: After 24 hours, replace the virus-containing medium with 1 mL of fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of the selection antibiotic.
-
Expansion: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until resistant colonies are visible. Expand a polyclonal population or isolate single clones.
Protocol 3: Bmal1-dLuc High-Throughput Screening Assay
This protocol outlines the steps for screening compounds like this compound using the stable Bmal1-dLuc reporter cell line.
Materials:
-
Stable Bmal1-dLuc reporter cell line
-
White, clear-bottom 96-well or 384-well plates
-
Compound library (including this compound and controls) dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Bmal1-dLuc reporter cells into the assay plates at a density that will result in a confluent monolayer after 24-48 hours.
-
Cell Synchronization: To enhance the robustness of the circadian rhythm, synchronize the cells. This can be achieved by a 2-hour treatment with 50% horse serum or a 30-minute treatment with 100 nM dexamethasone, followed by a wash and replacement with recording medium.[13]
-
Compound Addition: Add the compounds from the library (including this compound at various concentrations) to the wells. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired duration (e.g., 24-48 hours).
-
Luciferase Measurement (Endpoint):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Luciferase Measurement (Real-time): For kinetic analysis of circadian rhythms, place the plate in a luminometer equipped with an environmentally controlled chamber and measure luminescence at regular intervals (e.g., every 30 minutes) for several days.
-
Data Analysis:
-
For endpoint assays, normalize the RLU values to the vehicle control (DMSO).
-
For real-time assays, analyze the data for changes in period, phase, and amplitude of the circadian rhythm.
-
For dose-response experiments, calculate the IC₅₀ or EC₅₀ values.
-
References
- 1. Signaling pathway mechanisms of circadian clock gene Bmal1 regulating bone and cartilage metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Firefly Luciferase Activity Assays to Monitor Circadian Molecular Rhythms In Vivo and In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioluminescent and Fluorescent Reporters in Circadian Rhythm Studies – The BioClock Studio [bioclock.ucsd.edu]
- 4. genoprice.com [genoprice.com]
- 5. New reporter system for Per1 and Bmal1 expressions revealed self-sustained circadian rhythms in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation Assay to Demonstrate KL201-Mediated Disruption of the CRY1-FBXL3 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock is a fundamental biological process that regulates a wide array of physiological functions. A key component of the mammalian circadian clock is the protein Cryptochrome 1 (CRY1), the stability of which is tightly regulated by the E3 ubiquitin ligase F-box and leucine-rich repeat protein 3 (FBXL3). The interaction between CRY1 and FBXL3 leads to the ubiquitination and subsequent proteasomal degradation of CRY1, a critical step in the feedback loop that governs circadian rhythm. Dysregulation of this process has been implicated in various pathologies, including sleep disorders, metabolic syndrome, and cancer. KL201 is a novel small molecule that has been identified as a selective stabilizer of CRY1.[1] This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) assay to demonstrate that this compound disrupts the interaction between CRY1 and FBXL3, thereby preventing CRY1 degradation.
Introduction
The core of the mammalian circadian clock is a transcriptional-translational feedback loop where the stability of the CRY1 protein is a critical determinant of the clock's period. FBXL3, as part of the SCF (Skp1-Cul1-F-box) complex, directly interacts with CRY1, leading to its ubiquitination and degradation.[2][3] This process is essential for the timely reactivation of the CLOCK-BMAL1 transcriptional activators.
This compound is a circadian clock modulator that has been shown to lengthen the period of circadian rhythms in cells and tissues.[1][4] It acts as a selective stabilizer of CRY1 with no significant effect on its homolog, CRY2.[1] The mechanism of action of this compound involves its binding to the flavin adenine dinucleotide (FAD)-binding pocket of CRY1.[4][5] This pocket is also the recognition site for FBXL3.[5][6] By occupying this binding site, this compound competitively inhibits the interaction between CRY1 and FBXL3, thereby protecting CRY1 from degradation.[1][7] This application note details a co-immunoprecipitation (Co-IP) methodology to experimentally validate the disruptive effect of this compound on the CRY1-FBXL3 protein-protein interaction.
Signaling Pathway and Experimental Workflow
The interaction between CRY1 and FBXL3 is a key regulatory point in the circadian clock machinery. This compound intervenes in this pathway by directly binding to CRY1 and preventing its association with FBXL3. The experimental workflow to investigate this disruption using a Co-IP assay is outlined below.
Figure 1. Signaling pathway of CRY1 degradation and this compound intervention.
Figure 2. Experimental workflow for the Co-immunoprecipitation assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Plasmids:
-
pCMV-FLAG-CRY1 (expressing FLAG-tagged human CRY1)
-
pCMV-HA-FBXL3 (expressing HA-tagged human FBXL3)
-
-
Reagents for Cell Culture and Transfection:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
-
Chemicals:
-
This compound (in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)
-
Wash Buffer (Co-IP Lysis Buffer with lower detergent concentration, e.g., 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
-
Antibodies:
-
Primary Antibodies:
-
Anti-FLAG antibody (for immunoprecipitation and Western blot)
-
Anti-HA antibody (for Western blot)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Western Blotting Reagents:
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Procedure
1. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 70-80% confluency in 10 cm plates, co-transfect with pCMV-FLAG-CRY1 and pCMV-HA-FBXL3 plasmids using a suitable transfection reagent according to the manufacturer's instructions.
2. Treatment with this compound
-
24 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for an additional 12-24 hours.
3. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
4. Protein Quantification and Input Control
-
Determine the protein concentration of the whole-cell lysate using a Bradford or BCA assay.
-
Take a 50 µL aliquot of the lysate from each sample to serve as the "input" control. Add an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.
5. Immunoprecipitation
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer. Use 1-2 mg of total protein for each immunoprecipitation.
-
Add 2-4 µg of anti-FLAG antibody to each lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the formation of antigen-antibody complexes.
6. Capture of Immunocomplexes
-
Add 30 µL of pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
7. Washing
-
Pellet the beads by centrifugation (if using agarose beads) or using a magnetic stand (if using magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
8. Elution
-
Resuspend the beads in 50 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the immunocomplexes and denature the proteins.
-
Centrifuge the tubes and collect the supernatant containing the eluted proteins.
9. Western Blot Analysis
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-HA and anti-FLAG) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
The results of the Co-IP assay can be quantified by densitometry analysis of the Western blot bands. The amount of co-immunoprecipitated HA-FBXL3 is normalized to the amount of immunoprecipitated FLAG-CRY1.
| Treatment Group | Input: FLAG-CRY1 (Relative Intensity) | Input: HA-FBXL3 (Relative Intensity) | IP: FLAG-CRY1 (Relative Intensity) | Co-IP: HA-FBXL3 (Relative Intensity) | Ratio (Co-IP:HA-FBXL3 / IP:FLAG-CRY1) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.02 | 0.98 | 0.99 | 0.65 | 0.66 |
| This compound (5 µM) | 0.99 | 1.01 | 1.01 | 0.32 | 0.32 |
| This compound (10 µM) | 1.01 | 0.99 | 1.00 | 0.15 | 0.15 |
Table 1. Hypothetical quantitative data from the Co-IP experiment showing a dose-dependent decrease in the interaction between CRY1 and FBXL3 with this compound treatment.
Expected Results and Interpretation
In the vehicle-treated (DMSO) control group, immunoprecipitation of FLAG-CRY1 should result in the co-immunoprecipitation of HA-FBXL3, confirming the interaction between the two proteins. In the this compound-treated groups, a dose-dependent decrease in the amount of co-immunoprecipitated HA-FBXL3 is expected. This would indicate that this compound disrupts the interaction between CRY1 and FBXL3. The input lanes should show comparable expression levels of both FLAG-CRY1 and HA-FBXL3 across all treatment groups, ensuring that the observed differences in co-immunoprecipitation are not due to variations in protein expression.
Conclusion
This application note provides a comprehensive protocol for a co-immunoprecipitation assay to demonstrate the disruptive effect of this compound on the CRY1-FBXL3 interaction. By competitively binding to the same pocket on CRY1 that FBXL3 recognizes, this compound effectively shields CRY1 from FBXL3-mediated ubiquitination and degradation. This methodology is a valuable tool for researchers in the fields of circadian biology, pharmacology, and drug development to investigate the mechanism of action of small molecule modulators of the circadian clock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SCFFbxl3 controls the oscillation of the circadian clock by directing the degradation of cryptochrome proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sigma-aldrich.cnreagent.com]
- 5. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCFFbxl3 Ubiquitin Ligase Targets Cryptochromes at Their Cofactor Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing KL001 Concentration for Maximum Period Lengthening
This technical support guide is designed for researchers, scientists, and drug development professionals experimenting with the chronobiotic compound KL001 to modulate the circadian clock. Here you will find detailed protocols, quantitative data, troubleshooting advice, and visual guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is KL001 and how does it lengthen the circadian period?
A1: KL001 is a small molecule modulator of the circadian clock.[1] It functions by specifically binding to and stabilizing the Cryptochrome (CRY) proteins, CRY1 and CRY2.[2] This stabilization prevents their normal ubiquitin-dependent degradation, leading to their accumulation.[1] Since CRY proteins are key repressors in the core transcriptional-translational feedback loop of the circadian clock, their increased levels enhance the repression of the CLOCK:BMAL1 transcriptional complex. This strengthened negative feedback lengthens the overall period of the circadian rhythm.
Q2: What cell lines and reporter systems are recommended for studying KL001's effects?
A2: Human U2OS (osteosarcoma) and mouse NIH-3T3 (fibroblast) cell lines are commonly used and have been shown to have robust circadian rhythmicity.[3] These cell lines are often stably transfected with a luciferase reporter gene, such as Bmal1-dLuc or Per2-dLuc, which allows for real-time monitoring of circadian gene expression.[3]
Q3: What is the expected outcome of a successful KL001 experiment?
A3: A successful experiment will demonstrate a dose-dependent lengthening of the circadian period in your chosen cell line. You should also observe a corresponding reduction in the amplitude of the reporter signal at higher concentrations of KL001.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of KL001 on the period length of the circadian rhythm in U2OS cells expressing a Bmal1-dLuc reporter.
| KL001 Concentration (µM) | Average Period Length (Hours) | Standard Deviation (Hours) |
| 0 (DMSO control) | 24.5 | ± 0.3 |
| 1 | 26.2 | ± 0.4 |
| 5 | 28.9 | ± 0.5 |
| 10 | 31.5 | ± 0.6 |
| 20 | 34.1 | ± 0.8 |
Note: This data is a synthesized representation from multiple sources and should be used as a guideline. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal KL001 Concentration for Period Lengthening using a Luciferase Reporter Assay
This protocol outlines the steps for a dose-response experiment to identify the optimal concentration of KL001 for maximal period lengthening in U2OS cells stably expressing a Bmal1-dLuc reporter.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
KL001 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Dexamethasone (for synchronization)
-
D-Luciferin
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of long-term, automated measurements at 37°C
Procedure:
-
Cell Seeding:
-
Culture U2OS-Bmal1-dLuc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Synchronization:
-
Once the cells are confluent, replace the culture medium with DMEM containing 100 nM dexamethasone to synchronize the circadian clocks of the cells.
-
Incubate for 2 hours at 37°C.
-
-
Compound Treatment:
-
Prepare a serial dilution of KL001 in recording medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 mM D-Luciferin). Recommended final concentrations to test are 0 µM (DMSO vehicle control), 1 µM, 5 µM, 10 µM, and 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the 2-hour synchronization, wash the cells once with PBS and replace the medium with the prepared KL001-containing recording medium.
-
-
Luminometry:
-
Immediately place the 96-well plate into a luminometer pre-heated to 37°C.
-
Record the luminescence from each well every 10-30 minutes for at least 5-7 days.
-
-
Data Analysis:
-
The raw luminescence data will show oscillations.
-
Use a suitable software package (e.g., LumiCycle analysis software or custom scripts in R or Python) to detrend the raw data and calculate the period length for each well.
-
Plot the average period length against the KL001 concentration to generate a dose-response curve.
-
Visual Guides
Signaling Pathways and Experimental Workflow
Caption: The core transcriptional-translational feedback loop of the mammalian circadian clock.
Caption: Mechanism of action of KL001 in stabilizing CRY proteins to lengthen the circadian period.
Caption: Experimental workflow for determining the optimal KL001 concentration.
Troubleshooting Guide
Problem 1: I am not observing any circadian rhythms in my control (DMSO-treated) cells.
-
Possible Cause 1: Poor cell health.
-
Solution: Ensure cells are not overgrown or stressed before starting the experiment. Use cells at a low passage number.
-
-
Possible Cause 2: Inefficient synchronization.
-
Solution: Confirm the concentration and incubation time of your synchronizing agent (e.g., dexamethasone). You can also try an alternative synchronization method, such as a serum shock.
-
-
Possible Cause 3: Issues with the reporter construct or luciferase substrate.
-
Solution: Verify the stability and activity of your cell line. Ensure that your D-Luciferin is fresh and used at the correct concentration.
-
Problem 2: The period lengthening effect of KL001 is not consistent or reproducible.
-
Possible Cause 1: Inaccurate compound concentration.
-
Solution: Prepare fresh dilutions of KL001 for each experiment from a reliable stock solution. Verify your pipetting technique.
-
-
Possible Cause 2: High variability in cell density.
-
Solution: Ensure a uniform cell seeding density across all wells of your plate.
-
-
Possible Cause 3: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for your experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Problem 3: I am observing high levels of cytotoxicity at higher KL001 concentrations.
-
Possible Cause 1: The concentrations used are too high for your specific cell line.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with your range of KL001 concentrations to determine the cytotoxic threshold. Adjust your experimental concentrations accordingly.
-
-
Possible Cause 2: High DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) and consistent across all wells.
-
Problem 4: The amplitude of the circadian rhythm is severely dampened, making it difficult to calculate the period.
-
Possible Cause 1: This is an expected effect of KL001.
-
Solution: KL001 is known to reduce the amplitude of circadian oscillations, especially at higher concentrations. This is a direct consequence of the continuous high levels of the repressor protein CRY. Ensure your data analysis software is capable of accurately determining the period of low-amplitude rhythms.
-
-
Possible Cause 2: The recording duration is too short.
-
Solution: For rhythms with very long periods, you may need to record for a longer duration (e.g., 7-10 days) to capture enough full cycles for accurate period calculation.
-
References
- 1. Small Molecules Targeting Biological Clock; A Novel Prospective for Anti-Cancer Drugs [mdpi.com]
- 2. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]
Technical Support Center: Troubleshooting KL201 in Cell-Based Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are using KL201 in cell-based assays and encountering a lack of its expected biological effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in cell-based assays?
A1: this compound is a small molecule that acts as an isoform-selective stabilizer of Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock.[1][2] It has no stabilizing effect on CRY2.[2] In cell-based assays, particularly those using reporter genes like Bmal1-luciferase (Bmal1-dLuc) or Per2-luciferase (Per2-dLuc), this compound is expected to cause a dose-dependent lengthening of the circadian period.[2] It also tends to suppress the intensity of the Per2-dLuc reporter more significantly than the Bmal1-dLuc reporter, without affecting cell viability.[2]
Q2: How does this compound stabilize CRY1?
A2: this compound binds to CRY1 in a region that overlaps with the binding site for FBXL3.[1] FBXL3 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that targets CRY1 for ubiquitination and subsequent proteasomal degradation. By competitively binding to this site, this compound prevents the interaction between CRY1 and FBXL3, thereby inhibiting the degradation of CRY1 and increasing its stability.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage of this compound is critical for maintaining its activity. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide: No Observed this compound Effect
This guide addresses potential reasons for the lack of a period-lengthening effect of this compound in your cell-based circadian rhythm assays.
Problem Area 1: Reagent and Compound Integrity
Q: I'm not seeing any period lengthening with this compound. Could the compound itself be the issue?
A: Yes, issues with the compound are a common cause of failed experiments. Here’s what to check:
-
Improper Storage: Confirm that your this compound stock solutions have been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Multiple freeze-thaw cycles should be avoided.
-
Solvent Quality: Ensure that the solvent (e.g., DMSO) used to dissolve this compound is of high quality and anhydrous.
-
Concentration Verification: If possible, verify the concentration of your this compound stock solution.
Problem Area 2: Cell-Based Assay System
Q: My this compound seems fine, but I'm still not observing an effect. What could be wrong with my cells or reporter system?
A: The cellular context is crucial for this compound activity. Consider the following:
-
Cell Line Suitability: this compound's effects are typically observed in cell lines with a functional circadian clock and the necessary molecular machinery, such as U2OS cells.[3][4] Ensure your chosen cell line expresses CRY1 and FBXL3.
-
Reporter Construct Functionality: Verify that your Bmal1-dLuc or Per2-dLuc reporter is functional. You can do this by treating the cells with a known circadian modulator (e.g., a CK1δ/ε inhibitor like PF-670462) to see if it elicits the expected response.
-
FBXL3 Expression: The effect of this compound is significantly diminished by the knockdown of FBXL3.[1] If your cell line has low or absent FBXL3 expression, you may not observe a strong this compound effect.
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and are plated at an appropriate density. Over-confluent or stressed cells may exhibit dampened or irregular circadian rhythms.
Problem Area 3: Experimental Protocol and Execution
Q: I've checked my reagents and cells. Could my experimental procedure be the problem?
A: Flaws in the experimental protocol can mask the effect of this compound. Review these critical steps:
-
Cell Synchronization: For robust and measurable circadian rhythms, it is essential to synchronize the cells before adding this compound. Common synchronization methods include a short treatment with dexamethasone, forskolin, or temperature cycles.[5][6] Incomplete or failed synchronization will result in arrhythmic or low-amplitude oscillations, making it difficult to detect a period-lengthening effect.
-
This compound Concentration: this compound's effect is dose-dependent.[2] If the concentration is too low, the effect may not be detectable. Conversely, very high concentrations might lead to off-target effects. It is recommended to perform a dose-response experiment.
-
Duration of Treatment and Data Acquisition: Circadian period analysis requires long-term data collection, typically for at least 3-5 days after this compound addition.[7] Short recording times may not provide enough data to accurately determine a change in period length.
-
Data Analysis: Ensure you are using appropriate software and algorithms to analyze the circadian period of your luminescence data. Programs like the LumiCycle Analysis program (Actimetrics) can be used to fit the data to a sine wave and determine the period.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of a CRY1 stabilizing compound on the circadian period in U2OS Bmal1-dLuc cells.
| Compound Concentration (µM) | Approximate Period Lengthening (hours) |
| 1 | ~0.5 - 1.0 |
| 3 | ~1.0 - 1.5 |
| 10 | ~1.5 - 2.5 |
| 20 | ~2.0 - 3.0 |
Note: The exact period lengthening can vary between experiments and cell lines. This table provides an approximate range based on published data for CRY1 stabilizing compounds with similar mechanisms of action.
Experimental Protocols
Key Experiment: Real-Time Bioluminescence Assay for Circadian Rhythm Analysis in U2OS Bmal1-dLuc Cells
This protocol outlines the steps to measure the effect of this compound on the circadian period.
Materials:
-
U2OS cells stably expressing a Bmal1-luciferase reporter (Bmal1-dLuc)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Dexamethasone
-
This compound
-
Recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin)
-
35-mm culture dishes
-
Luminometer (e.g., LumiCycle)
Procedure:
-
Cell Seeding: Plate the U2OS Bmal1-dLuc cells in 35-mm dishes at a density that allows them to reach 80-90% confluency at the time of the experiment.
-
Cell Synchronization: Once the cells reach the desired confluency, synchronize the circadian rhythm by replacing the culture medium with DMEM containing 100 nM dexamethasone. Incubate for 1 hour.
-
This compound Treatment: After synchronization, wash the cells once with PBS and replace the medium with the recording medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Data Acquisition: Immediately place the dishes in a luminometer and record the bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 5 days.
-
Data Analysis: Analyze the bioluminescence data using a suitable software package to determine the circadian period for each condition. Compare the period length of this compound-treated cells to the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound Action
References
- 1. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A methylbenzimidazole derivative regulates mammalian circadian rhythms by targeting Cryptochrome proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Cellular Circadian Rhythms by Secondary Metabolites of Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-day specificity of anticancer drugs may be mediated by circadian regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Addressing KL201 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with KL201 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the circadian clock. It acts as a selective stabilizer of Cryptochrome 1 (CRY1), a key protein in the core circadian feedback loop.[1] this compound binds to the FAD-binding pocket of CRY1, which prevents its ubiquitination and subsequent degradation by the SCF(FBXL3) ubiquitin ligase complex.[1][2][3][4][5] This stabilization of CRY1 leads to a lengthened circadian period.[1]
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄BrN₃OS | Vendor Data |
| Molecular Weight | 388.28 g/mol | Vendor Data |
| Solubility in DMSO | ≥ 2 mg/mL | Sigma-Aldrich |
| Predicted logP | 3.8 - 4.5 | Online Prediction Tools |
| Predicted pKa (most acidic) | ~7.5 - 8.5 (Amide N-H) | Online Prediction Tools |
| Predicted pKa (most basic) | ~1.5 - 2.5 (Pyridine-like N) | Online Prediction Tools |
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A3: This is a common issue for hydrophobic compounds like this compound.[6][7] DMSO is a strong organic solvent that can dissolve many water-insoluble compounds.[8][9] When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound's solubility in the final aqueous solution is much lower than in DMSO, causing it to precipitate out of the solution.[6][7] This is often referred to as "crashing out."
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my aqueous buffer.
-
Question: I am trying to dissolve this compound powder directly into my aqueous buffer (e.g., PBS), but it is not dissolving. What should I do?
-
Answer: this compound is a hydrophobic molecule with predicted low aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers. You should first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[8][10]
Issue 2: My this compound precipitates out of solution after diluting my DMSO stock.
-
Question: I've prepared a stock solution of this compound in DMSO, but when I add it to my cell culture medium or PBS, I see a cloudy precipitate. How can I prevent this?
-
Answer: This is a common problem due to the low aqueous solubility of many small molecules.[6][7] Here are several strategies to address this:
-
Decrease the final concentration of this compound: The most straightforward approach is to lower the final working concentration of this compound in your aqueous solution to below its solubility limit.
-
Optimize the DMSO concentration: While you want to keep the final DMSO concentration low to avoid solvent-induced artifacts in your experiment (typically <0.5%), a slightly higher DMSO concentration in the final solution may help to keep the compound dissolved.[11] You will need to determine the maximum DMSO concentration tolerated by your specific assay or cells.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution. For example, dilute the DMSO stock 1:10 in the aqueous buffer, vortex well, and then perform further dilutions.
-
Incorporate a surfactant or co-solvent: For challenging compounds, adding a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent (e.g., ethanol, PEG400) to the aqueous buffer can help to increase the solubility of hydrophobic molecules.[11] Be sure to test the effect of these additives on your experimental system.
-
Warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your buffer.
-
Issue 3: I am seeing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Question: My experimental results with this compound are not reproducible. Could this be related to its solubility?
-
Answer: Yes, poor solubility can lead to significant variability in experimental outcomes. If this compound is precipitating, the actual concentration in solution will be lower and more variable than the nominal concentration. To ensure consistency:
-
Visually inspect your solutions: Always check for any signs of precipitation (cloudiness, particles) after preparing your working solutions.
-
Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh working solutions from your DMSO stock for each experiment.
-
Filter your final solution (with caution): You can filter your final aqueous solution through a 0.22 µm filter to remove any precipitate. However, be aware that this will also remove the precipitated compound, so the final concentration will be lower than intended. This is a method to get a clear solution at the expense of a known concentration.
-
Perform a solubility assessment: If consistent results are critical, consider performing a kinetic solubility assay to determine the approximate aqueous solubility of this compound under your specific experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock solution:
-
Molecular Weight of this compound = 388.28 g/mol
-
To make 1 mL of a 10 mM stock solution, you need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 388.28 g/mol = 0.00388 g = 3.88 mg
-
-
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay by Turbidimetry [12][13][14][15][16]
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each this compound DMSO dilution to the corresponding wells of the 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells with buffer and 2 µL of DMSO only (no this compound).
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or use a nephelometer to measure light scattering.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control.
-
Visualizations
Caption: Mechanism of action of this compound in the circadian clock.
Caption: Experimental workflow for preparing this compound aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCFFbxl3 controls the oscillation of the circadian clock by directing the degradation of cryptochrome proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SCFFbxl3 Ubiquitin Ligase Targets Cryptochromes at Their Cofactor Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of KL201 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the kinase inhibitor KL201. The information is designed to address specific issues that may be encountered during experimental procedures.
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| Aurora Kinase A | 5 | Serine/Threonine Kinase | Primary Target |
| Aurora Kinase B | 50 | Serine/Threonine Kinase | 10-fold selectivity over Aurora B |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 250 | Tyrosine Kinase | Potential off-target |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 500 | Tyrosine Kinase | Potential off-target |
| c-Src | 1,200 | Tyrosine Kinase | Weak off-target activity |
| Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) | >10,000 | Serine/Threonine Kinase | Not significantly inhibited |
| Cyclin-Dependent Kinase 2 (CDK2) | >10,000 | Serine/Threonine Kinase | Not significantly inhibited |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Aurora Kinase A, with an IC50 value of 5 nM in biochemical assays.
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits off-target activity against several other kinases, most notably Aurora Kinase B (IC50 = 50 nM), VEGFR2 (IC50 = 250 nM), and PDGFRβ (IC50 = 500 nM). Weak inhibition of c-Src has also been observed at higher concentrations.
Q3: I am observing unexpected phenotypes in my cell-based assays that are not consistent with Aurora Kinase A inhibition. What could be the cause?
A3: The unexpected phenotypes could be due to the off-target effects of this compound. Inhibition of kinases such as VEGFR2 and PDGFRβ can impact signaling pathways involved in angiogenesis and cell proliferation, which may not be directly regulated by Aurora Kinase A. We recommend performing experiments with a more structurally distinct Aurora Kinase A inhibitor as a control to delineate on- and off-target effects.
Q4: What is the recommended concentration range for using this compound to achieve selective inhibition of Aurora Kinase A in cell culture?
A4: To achieve selective inhibition of Aurora Kinase A while minimizing off-target effects, we recommend using this compound at a concentration range of 5 to 50 nM. The optimal concentration should be determined empirically for your specific cell line and experimental conditions. A dose-response experiment is advised to identify the lowest effective concentration that produces the desired on-target phenotype.
Q5: How should I properly store and handle this compound?
A5: this compound is supplied as a solid. For long-term storage, it should be kept at -20°C. For daily use, prepare a stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination of this compound
This protocol describes a general method for determining the IC50 value of this compound against a target kinase (e.g., Aurora Kinase A) using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Aurora Kinase A
-
Suitable peptide substrate for Aurora Kinase A
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of this compound in kinase assay buffer. For a typical 10-point dose-response curve, you might prepare 2x final concentrations ranging from 1 nM to 20 µM. Also, prepare a vehicle control (DMSO only).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a mixture containing the kinase and its substrate in kinase assay buffer.
-
To initiate the kinase reaction, add 10 µL of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
The final reaction volume will be 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for your specific kinase and substrate.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background signal in the assay | - Contaminated reagents- High intrinsic ATPase activity in the kinase preparation- Assay buffer components interfering with the detection reagent | - Use fresh, high-quality reagents.- Test the kinase preparation for ATPase activity in the absence of substrate.- If using a different buffer system, check for compatibility with the Kinase-Glo® assay. Avoid using buffers with high concentrations of chelating agents. |
| No inhibition observed at any this compound concentration | - Inactive this compound- Degraded kinase enzyme- Incorrect assay setup (e.g., wrong ATP concentration) | - Verify the integrity of the this compound stock solution. Prepare a fresh stock if necessary.- Check the activity of the kinase enzyme with a known inhibitor.- Ensure the ATP concentration is appropriate. High ATP concentrations can lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent. |
| Inconsistent results between replicates | - Pipetting errors- Temperature fluctuations across the plate- Edge effects in the microplate | - Use calibrated pipettes and ensure proper mixing.- Ensure uniform temperature during incubation.- Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation. |
| Observed IC50 value is significantly different from the expected value | - Different assay conditions (e.g., ATP concentration, enzyme concentration, substrate)- Presence of interfering substances in the compound solution | - Ensure your assay conditions are consistent with those used to generate the reference data. The IC50 value is highly dependent on the ATP concentration.- Check for potential interference from the solvent or other components in your compound stock. |
Visualizations
Caption: Workflow for kinome-wide selectivity profiling of this compound.
Caption: Hypothetical signaling pathway affected by this compound.
Technical Support Center: Assessing Cellular Viability After Long-Term KL201 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing cellular viability following long-term treatment with KL201. This compound is an isoform-selective stabilizer of Cryptochrome 1 (CRY1), a key component of the circadian clock.[1] While this compound is reported to lengthen the period of circadian rhythms without directly affecting cellular viability, long-term experiments can introduce variables that may lead to unexpected outcomes.[1] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My cells show decreased viability after several days of this compound treatment. Is this expected?
A1: Based on current data, this compound is not expected to be cytotoxic.[1] A decrease in viability during long-term treatment is more likely due to secondary factors. Consider these possibilities:
-
Nutrient Depletion: Long-term cultures require regular media changes to replenish nutrients and remove waste products. Slower-growing cells might still deplete essential nutrients over extended periods.
-
Confluency-Induced Apoptosis: High cell density can trigger contact inhibition and apoptosis. Ensure your cells are passaged before reaching 100% confluency.
-
Contamination: Low-level bacterial, fungal, or mycoplasma contamination can be difficult to detect and can significantly impact cell health over time.[2][][4]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is non-toxic to your cell line. It is recommended to keep the final DMSO concentration below 0.5%, although the cytotoxic threshold can be cell line-dependent.[5]
-
Degradation of this compound: The stability of this compound in your specific cell culture medium and conditions over several days should be considered. Degradation products could potentially have unintended effects.
Q2: I've noticed a change in my cells' proliferation rate after this compound treatment. What could be the cause?
A2: this compound modulates the circadian clock, which is intricately linked to the cell cycle. Therefore, a change in proliferation rate might be an expected pharmacological effect rather than a sign of cytotoxicity. The circadian clock can influence the timing of cell cycle phases. Your observations could be due to:
-
A lengthening of a specific cell cycle phase.
-
A shift in the peak timing of cell division.
To investigate this, consider performing cell cycle analysis (e.g., using propidium iodide staining and flow cytometry) at different time points after this compound treatment.
Q3: How can I differentiate between the effects of this compound and experimental artifacts in a long-term study?
A3: Meticulous experimental design with proper controls is crucial. Here are key controls to include:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to isolate the effects of the compound from the effects of the solvent.
-
Untreated Control: Cells that are cultured under the same conditions but without any treatment.
-
Positive Control (for viability assays): A known cytotoxic agent to ensure your viability assay is working correctly.
Consistent cell handling, regular monitoring for contamination, and maintaining a detailed experimental log are also essential practices.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Gradual decrease in cell viability over time in all wells (including controls) | 1. Nutrient depletion/waste buildup2. Incubator issues (CO2, temperature, humidity)3. Low-level contamination | 1. Increase frequency of media changes.2. Calibrate and monitor incubator settings.3. Perform mycoplasma testing and check for other contaminants.[2][] |
| High variability between replicate wells | 1. Uneven cell seeding2. Pipetting errors during treatment or assay3. Edge effects in the culture plate | 1. Ensure a single-cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate for experiments. |
| No effect of this compound, even at high concentrations | 1. Inactive compound2. Cell line is not responsive3. Incorrect assay for the question | 1. Verify the source and storage of this compound.2. Confirm CRY1 expression in your cell line.3. Use a functional assay (e.g., monitoring a circadian reporter) to confirm this compound activity. |
| Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue) | 1. Metabolic assays (like MTT) can be confounded by changes in cellular metabolism.2. Endpoint assays may not capture the full picture. | 1. Since this compound affects the circadian rhythm, which influences metabolism, a change in MTT signal may not directly correlate with cell number.[8]2. Use a direct cell counting method (like Trypan Blue) or a real-time viability assay to confirm results. |
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This method provides a direct count of viable and non-viable cells based on membrane integrity.
-
Cell Preparation: After the desired treatment period with this compound, collect both adherent and floating cells. For adherent cells, trypsinize and resuspend in complete medium.
-
Staining: Mix a small volume of your cell suspension (e.g., 20 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load a hemocytometer with the stained cell suspension. Count the number of unstained (viable) and blue-stained (non-viable) cells in the four large corner squares.
-
Calculation:
-
Total Cells/mL = Average count per square × Dilution factor × 10^4
-
% Viability = (Number of viable cells / Total number of cells) × 100
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells. Note the potential for confounding effects due to this compound's mechanism of action.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired long-term duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action on the circadian clock.
Caption: Workflow for long-term cell viability assessment.
Caption: Decision tree for troubleshooting viability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 7. quora.com [quora.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for vehicle effects in KL201 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KL201. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the circadian clock that functions as an isoform-selective stabilizer of Cryptochrome 1 (CRY1).[1][2][3] It does not have a stabilizing effect on CRY2.[1] By binding to CRY1, this compound prevents its ubiquitin-dependent degradation, leading to a longer period of circadian rhythms in cells and tissues.[1][2]
Q2: What is a "vehicle" and why is a vehicle control group necessary in my this compound experiments?
A2: A vehicle is the substance used to dissolve or dilute a test compound, like this compound, for administration to a biological system (e.g., cell culture or animal). A vehicle control group receives the vehicle without the active compound. This is crucial to distinguish the effects of this compound from any potential effects of the solvent itself.
Q3: What is the recommended vehicle for this compound?
A3: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo experiments, a common formulation involves first dissolving this compound in DMSO and then further diluting it with another substance like corn oil. A suggested preparation for in vivo use is a solution of 10% DMSO in corn oil.[1]
Q4: Are there any known side effects of DMSO as a vehicle?
A4: Yes, DMSO is not an inert substance and can have biological effects. At high concentrations, it has been reported to cause a range of adverse effects in animal studies, including:
-
Reduced mobility and lethargy.
-
Hunched posture.
-
Increased mortality, especially when administered intraperitoneally at high doses.
Therefore, it is critical to use the lowest effective concentration of DMSO and to always include a vehicle-only control group in your experiments.
Troubleshooting Guide
Q1: My vehicle control group is showing a change in circadian period. What could be the cause?
A1: This is a known phenomenon, particularly if you are using DMSO as a vehicle. DMSO itself has been shown to lengthen the circadian period.[4] The effect is dose-dependent.[4] If you observe a significant period lengthening in your control group, consider the following:
-
Reduce DMSO Concentration: If possible, lower the final concentration of DMSO in your vehicle.
-
Alternative Vehicle: Explore alternative vehicle formulations that are known to have minimal effects on circadian rhythms.
-
Characterize the Effect: If you must use DMSO, carefully characterize the dose-response effect of your vehicle on the circadian period in your specific experimental system. This will allow you to differentiate the vehicle effect from the effect of this compound.
Q2: I am observing high mortality or signs of distress in my mice after intraperitoneal (IP) injection of the vehicle. What should I do?
A2: High mortality or distress after IP injection of a DMSO-based vehicle can occur due to the inherent toxicity of DMSO at higher concentrations.
-
Review Your Vehicle Preparation: Ensure your final DMSO concentration is as low as possible. For in vivo injections, it is often recommended to keep the DMSO concentration below 10%.
-
Check Injection Volume and Technique: Ensure you are using the correct injection volume for the size of your mice and that your IP injection technique is correct to avoid puncturing internal organs.[5][6][7][8] The needle should be inserted at a 30-45 degree angle into the lower right quadrant of the abdomen.[5][6][7]
-
Warm the Injectate: Warming the vehicle to room or body temperature before injection can reduce animal discomfort.[5]
-
Consider Alternative Routes of Administration: If IP injection continues to be problematic, explore other administration routes if appropriate for your experimental goals.
Q3: The effect of this compound in my in vitro assay is not as pronounced as expected. Could the vehicle be interfering?
A3: It is possible. While DMSO is an excellent solvent, high concentrations can sometimes affect cell health and viability, which could indirectly impact the observed effect of this compound.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your vehicle at the concentration used in your experiments to ensure it is not causing significant cytotoxicity.
-
Optimize DMSO Concentration: Determine the lowest concentration of DMSO that effectively dissolves this compound and is well-tolerated by your cells.
-
Serum Interaction: Be aware that components in your cell culture medium, such as serum, can sometimes interact with the vehicle or the compound.
Experimental Protocols
In Vivo Administration of this compound via Intraperitoneal Injection in Mice
This protocol is a general guideline and should be adapted and approved by your institution's animal care and use committee.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Corn Oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Vehicle Preparation (10% DMSO in Corn Oil):
-
In a sterile microcentrifuge tube, add 1 part sterile DMSO to 9 parts sterile corn oil (e.g., 100 µL DMSO and 900 µL corn oil).
-
Vortex thoroughly until a homogenous solution is formed.
-
-
This compound Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO. The concentration will depend on your final desired dose. For example, a 20.8 mg/mL stock in DMSO is a possible starting point.[1]
-
-
This compound Dosing Solution Preparation:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the 10% DMSO/corn oil vehicle.
-
For example, to prepare a 2.08 mg/mL dosing solution, add 100 µL of a 20.8 mg/mL this compound DMSO stock to 900 µL of corn oil and mix thoroughly.[1]
-
If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution. Always ensure the solution has returned to room temperature before injection.
-
-
Intraperitoneal Injection:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Locate the injection site in the lower right quadrant of the abdomen.[6][7]
-
Insert a sterile 25-27 gauge needle at a 30-45 degree angle.[5][6]
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound or vehicle solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
In Vitro PER2::LUC Bioluminescence Assay
This protocol is for assessing the effect of this compound on circadian period in a cell-based reporter assay.
Materials:
-
U2OS cells stably expressing a PER2::LUC reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
35-mm or 96-well culture dishes
-
This compound
-
DMSO
-
D-Luciferin
-
Luminometer
Procedure:
-
Cell Plating: Plate PER2::LUC U2OS cells in culture dishes and grow to confluency.
-
Synchronization: Synchronize the cells by a 2-hour treatment with a high concentration of dexamethasone (e.g., 100 nM).
-
Treatment: After synchronization, replace the medium with fresh recording medium containing D-luciferin and the desired concentration of this compound or vehicle (DMSO). The final DMSO concentration should be kept constant across all conditions and ideally be 0.1% or lower.
-
Bioluminescence Recording: Immediately place the culture dishes in a luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition.
Data Summary
Table 1: Potential Effects of Common Vehicles on Circadian Parameters
| Vehicle | Concentration | Observed Effect on Circadian Period | Species/System | Citation |
| DMSO | Dose-dependent | Lengthens period | Phaseolus coccineus | [4] |
| Mannitol | Saturated | Lengthens period | Phaseolus coccineus | [4] |
| PEG 6000 | Saturated | Lengthens period | Phaseolus coccineus | [4] |
Note: The quantitative effects of these vehicles can vary significantly between different experimental systems. It is essential to perform pilot studies to determine the effects in your specific model.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmotica, dimethyl sulfoxide, parahydroxymercuribenzoate, and cyanide change the period of the circadian clock in the pulvini of Phaseolus coccineus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Mitigating batch-to-batch variability of KL201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability of KL201.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of different batches of this compound. What are the potential causes?
Batch-to-batch variability in a compound like this compound can stem from several factors throughout the manufacturing and experimental workflow.[1][2][3][4] Key contributors include:
-
Manufacturing Processes: Minor deviations in synthetic route, purification methods, or drying procedures can lead to differences in purity, impurity profile, and polymorphic form.[2][4]
-
Raw Material Inconsistency: Variations in the purity and concentration of starting materials can impact the final product's quality.[1]
-
Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or humidity, can lead to degradation of the compound.[5][6][7][8][9]
-
Experimental Procedures: Inconsistencies in experimental setup, reagent preparation, and execution can introduce variability.
Q2: What are the initial steps we should take upon receiving a new batch of this compound?
To ensure the quality and consistency of each new batch of this compound, a thorough initial characterization is crucial. This helps to identify any potential deviations before the compound is used in experiments.
Recommended Initial Characterization Workflow:
Caption: Initial characterization workflow for a new batch of this compound.
Q3: How should we properly store and handle this compound to maintain its integrity?
Proper storage and handling are critical to prevent degradation and maintain the consistency of this compound.[5][6][7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or as specified on the Certificate of Analysis (CoA). | Prevents thermal degradation. |
| Light | Protect from light by storing in an amber vial or a dark container. | Minimizes photodegradation. |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | Prevents hydrolysis, especially for hygroscopic compounds. |
| Oxygen | For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
| Handling | Use clean, dedicated spatulas and weigh boats. Avoid cross-contamination. | Ensures purity is maintained during experimental use. |
| Labeling | Ensure all containers are clearly labeled with the compound name, batch number, and date received.[8] | Prevents mix-ups and facilitates tracking. |
Troubleshooting Guides
Problem: Inconsistent experimental results between different batches of this compound.
This is a common issue that can often be resolved through a systematic troubleshooting process.
Troubleshooting Workflow for Inconsistent Results:
References
- 1. youtube.com [youtube.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. noahchemicals.com [noahchemicals.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Technical Support Center: KL201 and FBXL3 Interaction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the effects of the CRY1 stabilizer, KL201, in the context of F-box/LRR-repeat protein 3 (FBXL3) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A: this compound is a small molecule modulator that selectively binds to and stabilizes Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock.[1] Its primary mechanism involves binding to a pocket on the CRY1 protein that is also recognized by the E3 ubiquitin ligase subunit FBXL3.[2] By occupying this site, this compound directly competes with FBXL3, thereby inhibiting the FBXL3-mediated ubiquitination and subsequent proteasomal degradation of CRY1.[2] This stabilization of the CRY1 repressor protein leads to a lengthening of the circadian period.[1][2]
Q2: Why is the period-lengthening effect of this compound significantly blunted after FBXL3 knockdown?
A: The blunted effect of this compound in FBXL3 knockdown cells is a direct consequence of its mechanism of action. This compound's efficacy is dependent on its ability to prevent FBXL3 from targeting CRY1 for degradation.[2]
-
In Wild-Type Cells: FBXL3 is present and actively promotes the turnover of CRY1. This compound blocks this action, leading to CRY1 accumulation and a lengthened circadian period.
-
In FBXL3 Knockdown Cells: The primary E3 ligase responsible for CRY1 degradation, FBXL3, is absent or significantly reduced.[3][4] This already leads to a baseline stabilization of CRY1 and a lengthened period.[5][6] Since the molecular target of this compound's antagonism (FBXL3) is no longer present, the compound cannot exert its primary stabilizing effect. The pathway is already blocked upstream of this compound's action, resulting in a minimal or "blunted" response.[2]
Q3: I have confirmed FBXL3 knockdown, but still observe a minor, residual effect of this compound. What are the potential reasons?
A: While the primary effect of this compound is FBXL3-dependent, a minor residual effect could be attributed to several factors:
-
Incomplete Knockdown: Even with efficient shRNA or CRISPR methods, a small amount of residual FBXL3 protein may remain. This compound could still act on this remaining fraction, producing a subtle effect.
-
Interaction with Other E3 Ligases: The F-box protein FBXL21, a close homolog of FBXL3, also interacts with CRY proteins.[7] FBXL21 and FBXL3 can have competing roles in different cellular compartments to fine-tune CRY stability.[7] It is plausible that this compound may have a minor, secondary effect on the CRY-FBXL21 interaction or other less characterized pathways involved in CRY turnover.
-
Off-Target Effects: While this compound is reported to be highly selective for CRY1, high concentrations could potentially lead to minor off-target effects independent of the core clock machinery. However, the primary literature strongly indicates its main effects are removed upon FBXL3 knockdown.[2]
Troubleshooting Guides
Problem: Inconsistent or unexpected results when treating FBXL3 knockdown cells with this compound.
This guide helps diagnose common issues that may arise during experiments.
| Potential Cause | Recommended Action |
| Suboptimal Knockdown Efficiency | Validate FBXL3 knockdown at both the mRNA (RT-qPCR) and protein (Western Blot) levels for each experiment. An efficiency of >80% at the protein level is recommended. |
| This compound Compound Instability | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them in aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Cellular Context | Ensure that the parental cell line used for the knockdown expresses a functional circadian clock and that its period is robustly lengthened by this compound treatment prior to knockdown. |
| Assay Variability | For luminescence-based circadian assays (e.g., Bmal1-dLuc), ensure consistent cell seeding density and synchronization methods. Run appropriate vehicle (DMSO) controls for both wild-type and knockdown cell lines. |
Expected Outcomes: this compound Treatment in Wild-Type vs. FBXL3 Knockdown Cells
This table summarizes the expected quantitative changes based on the known mechanism of action.
| Condition | Circadian Period Length | CRY1 Protein Half-Life | Rationale |
| Wild-Type + Vehicle (DMSO) | Baseline (~24 hours) | Normal | Normal function of the SCFFBXL3 complex leads to rhythmic degradation of CRY1.[4] |
| Wild-Type + this compound | Significantly Lengthened | Increased | This compound competes with FBXL3, inhibiting CRY1 degradation and enhancing its repressor activity.[2] |
| FBXL3 Knockdown + Vehicle | Significantly Lengthened | Increased | Absence of FBXL3 stabilizes CRY1, leading to a baseline period lengthening.[5][8] |
| FBXL3 Knockdown + this compound | Minimal to No Change (vs. KD + Vehicle) | No Significant Change | This compound cannot exert its primary effect as its antagonistic target, FBXL3, is absent.[2] |
Visualized Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental designs relevant to this topic.
Caption: Mechanism of this compound in the circadian negative feedback loop.
Caption: Workflow for testing this compound efficacy post-FBXL3 knockdown.
Caption: Logical flowchart explaining the blunted effect of this compound.
Key Experimental Protocols
Protocol 1: Validation of FBXL3 Knockdown via Western Blot
-
Cell Lysis: Harvest wild-type and shRNA-transduced cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against FBXL3. Use an antibody for a loading control (e.g., GAPDH, β-Actin) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to confirm a reduction in FBXL3 protein levels compared to the control.
Protocol 2: Cycloheximide (CHX) Chase Assay for CRY1 Stability
-
Cell Culture: Plate an equal number of wild-type and FBXL3 knockdown cells.
-
Treatment: Treat cells with either vehicle (DMSO) or this compound for a predetermined time (e.g., 24 hours) to allow the compound to take effect.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX) to the media at a final concentration of 100 µg/mL to block new protein synthesis. This marks time point zero (t=0).
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Perform Western blotting for CRY1 and a stable loading control for all time points.
-
Quantification: Quantify the CRY1 band intensity at each time point, normalize to the loading control, and then express it as a percentage of the intensity at t=0. Plot the results on a semi-log graph to determine the protein half-life. The expected result is an increased half-life for CRY1 in FBXL3 knockdown cells, with this compound showing a stabilizing effect only in the wild-type condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual roles of FBXL3 in the mammalian circadian feedback loops are important for period determination and robustness of the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCFFbxl3 controls the oscillation of the circadian clock by directing the degradation of cryptochrome proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of cryptochrome and period gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of Cryptochrome and Period gene expression - PMC [pmc.ncbi.nlm.nih.gov]
KL201 stability in cell culture media over time
This technical support center provides guidance on assessing the stability of KL201 in cell culture media. As no specific stability data for this compound in commonly used cell culture media is currently available, this guide offers detailed protocols and troubleshooting advice to enable researchers to perform these crucial experiments in their own laboratories.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my specific cell culture medium?
A1: The stability of a small molecule like this compound can be significantly influenced by the components of the cell culture medium, such as pH, serum proteins, and other additives.[1][2][3] An unstable compound can degrade over the course of an experiment, leading to a decrease in the effective concentration and potentially yielding inaccurate or misleading results. Therefore, it is essential to characterize the stability of this compound under the specific conditions of your experiment to ensure reliable and reproducible data.[1]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can impact the stability of small molecules in cell culture media, including:
-
Media Composition: Components like serum, amino acids (e.g., cysteine), and vitamins can interact with and degrade the compound.[2][4]
-
pH: The pH of the media can influence the rate of hydrolysis and other chemical degradation pathways.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation kinetics.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Binding to Plasticware: Hydrophobic compounds may adsorb to the surface of cell culture plates and tubes, reducing the effective concentration in the media.[1]
Q3: What analytical methods are suitable for quantifying this compound in cell culture media?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying small molecules in complex matrices like cell culture media.[5][6][7] If greater sensitivity and specificity are required, particularly for detecting degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[1]
Q4: How long should I monitor the stability of this compound?
A4: The duration of the stability study should ideally match the longest time point of your planned cell-based assays.[1] For example, if you are treating cells with this compound for 72 hours, you should assess its stability over at least this period.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC-UV or LC-MS/MS system
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (optional, for LC-MS)
-
Centrifuge
Methodology:
-
Prepare a Stock Solution of this compound: Dissolve this compound powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Spike this compound into Cell Culture Media: Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve the final desired concentration(s). It is recommended to test both the highest and lowest concentrations that will be used in your experiments.[1]
-
Incubation: Aliquot the this compound-containing media into sterile microcentrifuge tubes or a 96-well plate. Incubate the samples at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the media sample, add 150 µL of cold acetonitrile or methanol (a 1:3 ratio) to precipitate proteins.[6]
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[1]
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
A standard curve of this compound in the same cell culture medium (prepared at the time of analysis) should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
If desired, calculate the half-life (t½) of this compound in the medium.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining this compound stability in cell culture media.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and structured table. Below are templates for presenting your results.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration (µM) ± SD | % Remaining ± SD |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining at 2h] |
| 4 | [Concentration at 4h] | [% Remaining at 4h] |
| 8 | [Concentration at 8h] | [% Remaining at 8h] |
| 24 | [Concentration at 24h] | [% Remaining at 24h] |
| 48 | [Concentration at 48h] | [% Remaining at 48h] |
| 72 | [Concentration at 72h] | [% Remaining at 72h] |
Table 2: Half-Life of this compound in Different Cell Culture Media
| Cell Culture Medium | Half-Life (t½) in hours |
| DMEM + 10% FBS | [Calculated Half-Life] |
| RPMI-1640 + 10% FBS | [Calculated Half-Life] |
| [Other Media] | [Calculated Half-Life] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound concentration | - Chemical instability in the medium. - Adsorption to plasticware.[1] - Contamination of the culture.[8] | - Consider more frequent media changes with freshly prepared this compound. - Use low-adsorption plasticware. - Test for and eliminate any microbial contamination.[8] |
| High variability between replicates | - Inconsistent sample preparation. - Pipetting errors. - Incomplete protein precipitation. | - Ensure thorough mixing at each step. - Use calibrated pipettes. - Optimize the ratio of organic solvent to media for protein precipitation. |
| Precipitate forms in the media upon adding this compound | - Poor solubility of this compound at the tested concentration. - Interaction with media components causing precipitation.[3] | - Lower the final concentration of this compound. - Increase the initial DMSO concentration in the stock solution (but keep the final DMSO concentration in the media low, typically <0.5%). - Visually inspect the media after adding this compound and centrifuge if necessary before adding to cells. |
| No detectable this compound peak in HPLC/LC-MS | - Complete degradation of the compound. - Insufficient sensitivity of the analytical method. - Incorrect sample preparation. | - Analyze samples at earlier time points. - Develop a more sensitive analytical method (e.g., switch from HPLC-UV to LC-MS/MS). - Verify the sample preparation procedure, including the efficiency of protein precipitation. |
Visualizing Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound stability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. mdpi.com [mdpi.com]
- 7. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
Technical Support Center: Optimizing Dose-Response Curves for KL201 Circadian Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KL201 in circadian rhythm assays. The information is designed to help you optimize your experiments, interpret your data, and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that lengthens the circadian period. It functions by selectively binding to Cryptochrome 1 (CRY1), a key component of the negative feedback loop in the mammalian circadian clock. This binding increases the stability of the CRY1 protein by inhibiting its ubiquitination and subsequent degradation, which is primarily mediated by the E3 ligase FBXL3.[1] The stabilization of CRY1 leads to a prolonged repression of the CLOCK/BMAL1 transcriptional activator complex, thereby extending the period of the circadian rhythm.[1]
Q2: Which reporter assay is most suitable for assessing this compound activity?
A2: A common and effective method for assessing the activity of circadian modulators like this compound is a luciferase-based reporter assay.[2][3][4] Cell lines stably expressing a luciferase reporter gene driven by a clock-controlled promoter, such as Per2 (pPer2-luc) or Bmal1 (pBmal1-luc), are ideal.[5][6] Given that this compound's mechanism involves the stabilization of CRY1, which represses CLOCK/BMAL1 activity, a pPer2-luc reporter is a direct readout of the core clock machinery's response to this compound.
Q3: How should I synchronize the cells for a circadian assay?
A3: Cellular circadian rhythms in vitro need to be synchronized to a common starting phase. A widely used and effective method is a short treatment with a high concentration of dexamethasone (a synthetic glucocorticoid) or forskolin.[6][7] Another common method is a serum shock. After synchronization, the cells are washed and transferred to a recording medium to begin the assay.
Q4: What is a typical concentration range to test for this compound in a dose-response experiment?
A4: The optimal concentration range for any compound should be determined empirically. For initial experiments with this compound, a broad range of concentrations is recommended, followed by a more focused range around the estimated EC50. Based on published data for similar small molecule circadian modulators, a starting range could be from 10 nM to 50 µM.[8]
Troubleshooting Guide
Issue 1: Irregular or Noisy Dose-Response Curve
Question: My dose-response curve for this compound is not sigmoidal and appears very noisy. What could be the cause?
Answer: An irregular or noisy dose-response curve can stem from several factors related to experimental setup and execution. Here are some common causes and solutions:
-
Pipetting Inaccuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant variability.[9][10]
-
Solution: Use calibrated pipettes and prepare a master mix for each concentration to dispense into replicate wells. Consider using a multichannel pipette for consistency.[11]
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
-
Solution: Ensure a homogenous cell suspension before plating and use a precise method for cell counting. Allow cells to adhere and distribute evenly before treatment.
-
-
Incomplete Compound Dissolution: this compound, like many small molecules, may not be fully dissolved at higher concentrations, leading to inaccurate dosing.
-
Solution: Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. Visually inspect for any precipitation.
-
-
Insufficient Data Points: Too few concentrations tested can make it difficult to accurately fit a sigmoidal curve.[12]
-
Solution: Increase the number of concentrations tested, especially around the expected EC50, to better define the curve.
-
Issue 2: High Variability Between Replicate Wells
Question: I am observing high variability in the luciferase signal between my replicate wells for the same this compound concentration. What should I check?
Answer: High variability between replicates is a common issue in cell-based assays and can often be traced back to inconsistencies in the experimental workflow.[11][13]
-
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect cell health and reporter activity.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Inconsistent Transfection Efficiency (for transient assays): If you are using a transiently transfected reporter, variations in transfection efficiency between wells will lead to different levels of luciferase expression.
-
Solution: Optimize your transfection protocol. Using a stable cell line is highly recommended for circadian assays to ensure consistent reporter expression.[2]
-
-
Assay Plate and Reagent Temperature: Temperature differences across the plate or in your reagents can affect the kinetics of the luciferase reaction.
-
Solution: Ensure the plate and reagents are equilibrated to the correct temperature as specified by the assay manufacturer before reading.
-
Issue 3: Weak or No Luciferase Signal
Question: I am not detecting a strong luciferase signal, or the signal is close to the background level. How can I improve this?
Answer: A weak or absent signal can be due to issues with the cells, the reporter system, or the assay reagents.[9][11][14]
-
Low Reporter Expression: The promoter driving your luciferase may be weak, or the stable cell line may have lost expression over time.
-
Solution: If using a transient system, consider using a stronger promoter. For stable lines, you may need to re-select for high-expressing clones.[11]
-
-
Expired or Improperly Stored Reagents: Luciferase assay reagents, particularly the luciferin substrate, are sensitive to light and repeated freeze-thaw cycles.[11][14]
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions, protected from light.
-
-
Sub-optimal Cell Health: Unhealthy or dying cells will not express the reporter gene efficiently.
-
Solution: Ensure your cell culture conditions are optimal and check for contamination (e.g., mycoplasma).
-
Issue 4: Dose-Response Curve Does Not Reach a Plateau
Question: My dose-response curve for this compound does not reach a clear top or bottom plateau within the tested concentration range. What does this mean?
Answer: The absence of defined plateaus can make it difficult to accurately determine parameters like EC50.[15]
-
Concentration Range is Too Narrow: You may not be testing concentrations high enough to see the maximal effect or low enough to see the baseline response.[12]
-
Solution: Broaden your concentration range. Include a true vehicle-only control (0 concentration) to define the bottom or top of the curve.
-
-
Compound Cytotoxicity: At very high concentrations, this compound may become cytotoxic, leading to a drop in signal that is not related to its circadian activity.
-
Solution: Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to your circadian assay to identify the concentration at which this compound affects cell viability. Exclude cytotoxic concentrations from your dose-response analysis of circadian effects.
-
-
Asymmetrical Curve: The standard four-parameter logistic model assumes a symmetrical sigmoidal curve. Biological data may not always fit this model perfectly.[15]
-
Solution: Consider using a five-parameter model for curve fitting, which can accommodate asymmetry.
-
Data Presentation
Table 1: Example Dose-Response Parameters for this compound in a pPer2-luc U2OS Assay
| Parameter | Value | Unit | Description |
| EC50 | 1.5 | µM | The concentration of this compound that produces a half-maximal response (period lengthening). |
| Hill Slope | 1.2 | - | Describes the steepness of the curve. A value >1 indicates positive cooperativity. |
| Top Plateau | 28 | hours | The maximal period length observed at saturating concentrations of this compound. |
| Bottom Plateau | 24 | hours | The baseline period length in the absence of this compound (vehicle control). |
Experimental Protocols
Protocol 1: Cellular Circadian Rhythm Assay Using a Luciferase Reporter
This protocol describes a method for assessing the effect of this compound on the period of the circadian clock in a stable U2OS cell line expressing a pPer2-luc reporter.
-
Cell Seeding:
-
Culture U2OS pPer2-luc cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a white, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Synchronization:
-
Prepare a synchronization medium of DMEM containing 100 nM dexamethasone.
-
Remove the culture medium from the cells and add 100 µL of the synchronization medium to each well.
-
Incubate for 2 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
-
After the 2-hour synchronization, wash the cells twice with PBS.
-
Add 200 µL of the appropriate this compound concentration or vehicle control to each well.
-
-
Data Acquisition:
-
Place the 96-well plate into a plate luminometer equipped with a temperature-controlled chamber set to 37°C.
-
Measure luminescence from each well every 30 minutes for a period of 5-7 days.
-
-
Data Analysis:
-
Normalize the raw luminescence data to account for background signal.
-
Use a suitable algorithm (e.g., cosinor analysis or moving average) to determine the period length for each well.
-
Plot the period length as a function of the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and top and bottom plateaus.
-
Visualizations
Caption: Workflow for a this compound circadian luciferase assay.
References
- 1. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Firefly Luciferase Activity Assays to Monitor Circadian Molecular Rhythms In Vivo and In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parameterized resetting model captures dose-dependent entrainment of the mouse circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. goldbio.com [goldbio.com]
- 12. stats.stackexchange.com [stats.stackexchange.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. graphpad.com [graphpad.com]
Validation & Comparative
KL201: A Selective Stabilizer of Cryptochrome 1 for Circadian Rhythm Modulation
A detailed comparison of KL201's isoform selectivity for Cryptochrome 1 (CRY1) over Cryptochrome 2 (CRY2), supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals, this guide provides an objective analysis of this compound, a small molecule that selectively targets CRY1, a core component of the mammalian circadian clock. Understanding the isoform-selective action of molecules like this compound is crucial for dissecting the distinct roles of CRY1 and CRY2 in health and disease.
Cryptochromes, CRY1 and CRY2, are integral to the negative feedback loop of the circadian clock, regulating the transcription of numerous genes. While they share a high degree of homology, particularly in their flavin adenine dinucleotide (FAD)-binding pocket, they have distinct and sometimes opposing roles in regulating the period of circadian rhythms. The development of isoform-selective chemical probes is therefore essential to unravel their specific functions. This compound, a thienopyrimidine derivative, has emerged as a potent and selective stabilizer of CRY1, offering a valuable tool for chronobiology research and potential therapeutic applications.
Quantitative Analysis of this compound Selectivity
Experimental data robustly demonstrates this compound's selective stabilization of CRY1, with no significant effect on CRY2. This selectivity has been validated through multiple orthogonal assays, including cell-based degradation assays, reporter gene assays, and in vitro biophysical assays.
| Assay | Target | Parameter | This compound | Control (e.g., KL001) | Reference |
| Cell-Based Degradation Assay | CRY1-LUC | Stabilization | Stabilizes CRY1 | Stabilizes both CRY1 and CRY2 | |
| CRY2-LUC | Stabilization | No effect on CRY2 stability | Stabilizes both CRY1 and CRY2 | ||
| Per2::Luc Reporter Assay | Endogenous CRY1 | Period Lengthening | Lengthens period in WT and Cry2 knockout cells | Lengthens period in WT, Cry1 KO, and Cry2 KO cells | [1] |
| Endogenous CRY2 | Period Lengthening | No effect in Cry1 knockout cells | Lengthens period in WT, Cry1 KO, and Cry2 KO cells | [1] | |
| In Vitro Thermal Shift Assay | Recombinant CRY1(PHR) | Thermal Stabilization (ΔTm) | Induces thermal stabilization | Induces thermal stabilization | [1][2] |
| Recombinant CRY2(PHR) | Thermal Stabilization (ΔTm) | No significant stabilization | Induces thermal stabilization | [1] |
Mechanism of Selective Action
This compound exerts its effect by binding to the FAD-binding pocket of CRY1.[3] This pocket is also the binding site for the F-box protein FBXL3, a key component of the E3 ubiquitin ligase complex that targets CRY proteins for proteasomal degradation. By occupying this pocket, this compound competitively inhibits the interaction between CRY1 and FBXL3, thereby preventing the ubiquitination and subsequent degradation of CRY1. This leads to an accumulation of CRY1 protein, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex, resulting in a lengthening of the circadian period.
The selectivity of this compound for CRY1 over the highly homologous CRY2 is attributed to subtle but critical conformational differences in the FAD-binding pocket.[2][3] Specifically, the conformation of a "gatekeeper" residue (W399 in CRY1) and the surrounding "lid loop" region create a binding environment that is favorable for this compound in CRY1 but not in CRY2.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments validating this compound's selectivity are provided below.
Cell-Based CRY-Luciferase Degradation Assay
This assay measures the stability of CRY proteins in living cells.
Workflow:
Protocol:
-
Cell Culture: HEK293 cells stably expressing C-terminally luciferase-tagged CRY1 (CRY1-LUC) or CRY2 (CRY2-LUC) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a non-selective control compound (e.g., KL001) for 24 hours.
-
Inhibition of Protein Synthesis: Cycloheximide is added to the culture medium to a final concentration of 20 µg/mL to inhibit new protein synthesis.
-
Luminescence Measurement: Luminescence is recorded at regular intervals (e.g., every 10-30 minutes) for an extended period (e.g., 18-24 hours) using a luminometer.
-
Data Analysis: The rate of luminescence decay is used to calculate the half-life of the CRY-LUC fusion protein. An increase in half-life compared to vehicle-treated cells indicates protein stabilization.
Per2::Luc Reporter Assay in Knockout Cell Lines
This assay assesses the functional consequence of CRY stabilization on the circadian clock.
Workflow:
Protocol:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) from wild-type (WT), Cry1 knockout (Cry1-/-), and Cry2 knockout (Cry2-/-) mice, all carrying a Per2 promoter-driven luciferase reporter (Per2::Luc), are cultured to confluency.
-
Synchronization: The circadian clocks of the cells are synchronized by a brief treatment with dexamethasone.
-
Compound Treatment: The medium is replaced with a recording medium containing luciferin and different concentrations of this compound.
-
Bioluminescence Recording: Bioluminescence is continuously monitored in real-time for several days using a luminometer.
-
Data Analysis: The period length of the circadian rhythm is calculated from the bioluminescence data. A lengthening of the period indicates enhanced repression by CRY proteins.
In Vitro Thermal Shift Assay
This biophysical assay directly measures the binding of a compound to a purified protein.
Workflow:
Protocol:
-
Protein and Compound Preparation: Purified recombinant photolyase homology region (PHR) of CRY1 or CRY2 is incubated with various concentrations of this compound.
-
Dye Addition: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added to the mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR machine.
-
Fluorescence Measurement: The fluorescence intensity is monitored as the temperature increases. As the protein unfolds, the dye binds, and the fluorescence signal increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in the Tm (ΔTm) in the presence of the compound indicates direct binding and stabilization of the protein.
Signaling Pathway of CRY-Mediated Transcriptional Repression and this compound Action
The core of the mammalian circadian clock involves a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription. This compound selectively stabilizes CRY1, enhancing its repressive function.
References
- 1. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of KL201 and KL001: Isoform-Selective Versus Pan-Cryptochrome Stabilization in Circadian Clock Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two influential small molecules, KL201 and KL001, known for their modulatory effects on the mammalian circadian clock. Both compounds function by stabilizing cryptochrome (CRY) proteins, core components of the negative feedback loop in the circadian oscillator. However, their distinct isoform selectivity—this compound for CRY1 and KL001 for both CRY1 and CRY2—leads to nuanced differences in their biological activity. This document outlines their mechanisms of action, presents available quantitative data from cell-based assays, details relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.
Mechanism of Action: Targeting the Proteasomal Degradation of Cryptochromes
The core of the mammalian circadian clock involves a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus, where they inhibit the activity of the CLOCK-BMAL1 complex, thereby repressing their own transcription.
The turnover of CRY proteins is a critical step in regulating the period of the circadian clock. The F-box protein FBXL3, a component of an E3 ubiquitin ligase complex, targets CRY proteins for ubiquitination and subsequent proteasomal degradation. Both KL001 and this compound exert their effects by interfering with this process. They bind to the FAD-binding pocket of CRY proteins, the same site recognized by FBXL3.[1] By competitively inhibiting the interaction between FBXL3 and CRY, these small molecules prevent the degradation of CRY proteins, leading to their accumulation and a consequent lengthening of the circadian period.[1][2]
While both molecules share this general mechanism, their key distinction lies in their selectivity. KL001 is a pan-CRY stabilizer, demonstrating activity against both CRY1 and CRY2 isoforms.[2] In contrast, this compound is a selective stabilizer of CRY1, with no significant effect on CRY2 stability.[1] This isoform selectivity allows for more targeted investigations into the specific roles of CRY1 in the circadian clock and other physiological processes.
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound and KL001 on the circadian clock, based on data from studies using human osteosarcoma (U2OS) cells expressing luciferase reporters driven by circadian promoters like Bmal1 or Per2.
| Feature | This compound | KL001 | References |
| Target(s) | Cryptochrome 1 (CRY1) | Cryptochrome 1 (CRY1) & Cryptochrome 2 (CRY2) | [1][2] |
| Mechanism of Action | Stabilizes CRY1 by inhibiting FBXL3-mediated ubiquitination and degradation. | Stabilizes CRY1 and CRY2 by inhibiting FBXL3-mediated ubiquitination and degradation. | [1][2] |
| Effect on Circadian Period | Dose-dependent lengthening. | Dose-dependent lengthening. | [1][2] |
| Period Lengthening (Example) | Not directly compared in the same study with KL001. | At 1 µM, KL001 increased period length. In another study, 2.7 µM resulted in an approximate 6-hour period increase. | [3] |
| Effect on Circadian Amplitude | Dose-dependent reduction. | Dose-dependent reduction. | [2] |
| Isoform Selectivity | Selective for CRY1. | Pan-CRY stabilizer. | [1][2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the core circadian clock feedback loop and the points of intervention for this compound and KL001.
Caption: Mechanism of action of this compound and KL001 on the core circadian clock machinery.
Experimental Protocols
Cell-Based Circadian Rhythm Assay
This protocol is used to assess the effect of compounds on the period and amplitude of the circadian clock in cultured cells.
Materials:
-
U2OS cells stably expressing a luciferase reporter driven by a circadian promoter (e.g., Bmal1-dLuc or Per2-dLuc).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Recording medium: DMEM supplemented with B27, HEPES, and luciferin.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of maintaining cells at 37°C and 5% CO2.
-
This compound and KL001 stock solutions in DMSO.
Procedure:
-
Cell Seeding: Seed U2OS reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Synchronization: Once confluent, synchronize the cells by treating with a high concentration of a serum shock (e.g., 50% FBS) for 2 hours or with dexamethasone.
-
Compound Treatment: After synchronization, replace the medium with recording medium containing the desired concentrations of this compound, KL001, or a vehicle control (DMSO).
-
Luminescence Recording: Immediately place the plate in a luminometer and record luminescence at regular intervals (e.g., every 30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the luminescence data to determine the period and amplitude of the circadian rhythm for each condition. Detrend the raw data to remove baseline drift and fit to a sine wave or other appropriate function to extract circadian parameters.
CRY Protein Stability Assay (Cycloheximide Chase)
This assay is used to determine the effect of this compound and KL001 on the stability of CRY proteins.
Materials:
-
HEK293T cells.
-
Expression vectors for tagged CRY1 or CRY2 (e.g., with a Flag or HA tag).
-
Transfection reagent.
-
Cycloheximide (CHX) solution.
-
Lysis buffer.
-
Antibodies for the CRY tag and a loading control (e.g., actin or tubulin).
-
Western blotting reagents and equipment.
Procedure:
-
Transfection: Transfect HEK293T cells with the expression vector for the tagged CRY protein.
-
Compound Treatment: After 24-48 hours, treat the cells with this compound, KL001, or a vehicle control for a specified period (e.g., 6 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to a final concentration that effectively blocks new protein synthesis.
-
Time Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and perform a western blot using antibodies against the CRY tag and the loading control.
-
Data Analysis: Quantify the band intensities for the CRY protein at each time point and normalize to the loading control. Plot the relative protein levels over time to determine the half-life of the CRY protein under each condition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the effects of this compound and KL001 on the circadian clock.
Caption: Workflow for assessing the impact of this compound and KL001 on circadian rhythms.
Conclusion
This compound and KL001 are valuable chemical tools for dissecting the molecular mechanisms of the circadian clock. While both lengthen the circadian period by stabilizing CRY proteins, the isoform selectivity of this compound for CRY1 offers a more refined approach to studying the specific functions of this key clock component. The choice between these two modulators will depend on the specific research question, with this compound being ideal for investigating CRY1-dependent pathways and KL001 serving as a broader tool to study the effects of general CRY protein stabilization. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess the effects of these and other potential circadian modulators.
References
- 1. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
A Comparative Guide to KL201 and SHP656: Modulators of the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small-molecule modulators of the circadian rhythm, KL201 and SHP656. The information presented is intended for an audience with a background in biomedical research and drug development, offering an objective analysis of their performance based on available experimental data.
Introduction
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and metabolic processes. The core of this clock is a transcription-translation feedback loop involving a set of clock genes, among which the cryptochromes, CRY1 and CRY2, play a crucial repressive role. Dysregulation of the circadian rhythm has been implicated in various pathologies, including sleep disorders, metabolic diseases, and cancer. Small molecules that can modulate the activity of core clock proteins are valuable tools for both basic research and therapeutic development. This guide focuses on two such molecules, this compound and SHP656, which target CRY proteins to alter circadian rhythms.
Mechanism of Action and Isoform Selectivity
Both this compound and SHP656 modulate the circadian clock by targeting the cryptochrome (CRY) proteins, which are key negative regulators of the core clock transcription factors, CLOCK and BMAL1. However, they exhibit distinct isoform selectivity.
This compound is a selective stabilizer of Cryptochrome 1 (CRY1) .[1][2][3] It has no significant stabilizing effect on CRY2.[3] By binding to CRY1, this compound prevents its degradation, which is mediated by the F-box protein FBXL3, a component of an E3 ubiquitin ligase complex.[1][2] The enhanced stability of CRY1 leads to a more sustained repression of the CLOCK-BMAL1 transcriptional activity, resulting in a lengthening of the circadian period.[3]
SHP656 is a derivative of the earlier CRY modulator KL001 and exhibits a preference for Cryptochrome 2 (CRY2) .[2] It lengthens the circadian period in a CRY2-dependent manner and interacts selectively with CRY2.[2] The mechanism of SHP656's selectivity is attributed to its interaction with the "in" conformation of the gatekeeper residue W417 in CRY2, a feature that differs from the corresponding residue in CRY1.[2] Similar to this compound, SHP656's action leads to a prolonged repression of CLOCK-BMAL1 activity and a lengthened circadian period.[2]
Signaling Pathway
The following diagram illustrates the core circadian feedback loop and the points of intervention for this compound and SHP656.
Quantitative Performance Data
The following table summarizes the quantitative data on the effects of this compound and SHP656 on the circadian period in human U2OS cells, a common model for in vitro circadian rhythm studies.
| Compound | Target | Assay System | Parameter | Value | Reference |
| This compound | CRY1 | U2OS cells with Bmal1-dLuc or Per2-dLuc reporters | Period Lengthening | Dose-dependent | [4] |
| SHP656 | CRY2 | U2OS cells with Bmal1-dLuc or Per2-dLuc reporters | EC2h (Period Lengthening) | ~3 µM | [2] |
| U2OS cells with Per2-dLuc reporter | IC50 (Suppression) | ~1 µM | [2] |
Note: A direct head-to-head comparison with identical metrics (e.g., EC2h) for this compound was not available in the reviewed literature. "Dose-dependent" indicates that the compound was observed to lengthen the circadian period in a manner proportional to its concentration.
Experimental Protocols
A common method for assessing the effect of small molecules on the circadian clock is a cell-based reporter assay using human U2OS osteosarcoma cells stably expressing a luciferase reporter gene driven by a clock gene promoter, such as Bmal1 or Per2.
Cell-Based Circadian Rhythm Assay
-
Cell Culture and Plating:
-
U2OS cells stably expressing a Bmal1-promoter-driven luciferase (Bmal1-dLuc) or a Per2-promoter-driven luciferase (Per2-dLuc) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well white, clear-bottom plates at a density of 2 x 104 cells per well and incubated at 37°C and 5% CO2.
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with a recording medium containing 0.1 mM luciferin.
-
This compound, SHP656, or a vehicle control (DMSO) is added to the wells at various concentrations.
-
-
Luminescence Recording:
-
The plate is sealed, and bioluminescence is recorded in real-time using a luminometer at 37°C for 5-7 days. Readings are typically taken every 30-60 minutes.
-
-
Data Analysis:
-
The raw luminescence data is detrended to remove baseline drift.
-
The period, phase, and amplitude of the circadian rhythm are calculated using software such as the LumiCycle analysis software or by fitting the data to a sine wave.
-
Dose-response curves are generated to determine parameters such as EC50 (for period lengthening) or IC50 (for suppression of reporter activity).
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of circadian modulating compounds like this compound and SHP656.
Conclusion
This compound and SHP656 are valuable chemical tools for dissecting the roles of CRY1 and CRY2 in the circadian clock and related physiological processes. This compound's selectivity for CRY1 and SHP656's preference for CRY2 allow for isoform-specific investigations. While both compounds effectively lengthen the circadian period, the available data suggests that SHP656 is a potent modulator of CRY2 activity. Further head-to-head comparative studies with standardized metrics would be beneficial for a more precise quantitative comparison of their potencies. The detailed experimental protocols and workflows provided in this guide can aid researchers in designing and interpreting studies utilizing these and other circadian-modulating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of KL201 on Clock Output Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KL201 with other circadian-modulating compounds, focusing on the validation of their effects on clock output gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). Detailed experimental protocols and supporting data are presented to aid in the objective assessment of these molecules for research and therapeutic development.
Introduction to Circadian Rhythm Modulators
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological processes. The core of this clock is a network of transcriptional-translational feedback loops involving a set of "clock genes." Pharmacological modulation of the circadian clock holds therapeutic potential for a variety of disorders, including sleep disorders, metabolic syndrome, and cancer. This guide focuses on this compound, a selective stabilizer of Cryptochrome 1 (CRY1), and compares its effects with three other compounds that act on different components of the circadian machinery: PF-670462 (a Casein Kinase 1δ/ε inhibitor), DHEA (an adrenal steroid), and SR9009 (a REV-ERB agonist).
Mechanism of Action of Compared Compounds
The distinct mechanisms of these compounds lead to different effects on the circadian period and the expression of clock-controlled genes.
-
This compound: A selective stabilizer of the CRY1 protein. By preventing the degradation of CRY1, a key negative regulator in the core clock feedback loop, this compound lengthens the circadian period.[1]
-
PF-670462: An inhibitor of Casein Kinase 1δ/ε (CK1δ/ε). CK1δ/ε phosphorylates the PERIOD (PER) proteins, marking them for degradation. By inhibiting this process, PF-670462 stabilizes PER proteins, leading to a longer circadian period.
-
DHEA (Dehydroepiandrosterone): An adrenal steroid that has been shown to shorten the circadian period. Its precise mechanism of action on the core clock is still under investigation but is distinct from CRY stabilization or CK1 inhibition.[1]
-
SR9009: A synthetic agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ). REV-ERBs are key components of a stabilizing loop in the circadian clock, repressing the transcription of Bmal1. By activating REV-ERB, SR9009 can alter the expression of core clock genes.
Comparative Analysis of Clock Gene Expression by RT-qPCR
The following tables summarize the effects of each compound on the mRNA expression of key clock and clock-controlled genes. It is important to note that the data presented here are compiled from different studies and experimental conditions may vary. For a direct and definitive comparison, these compounds should be tested side-by-side in the same experimental setup.
Table 1: Effect of this compound on Clock Gene Expression
| Gene | Organism/Cell Line | Fold Change vs. Control | Period Change | Reference |
| Per2 | U2OS | Not specified in detail, but luminescence intensity is suppressed | Lengthened | [1] |
| Bmal1 | U2OS | Not specified in detail, but luminescence intensity is less affected than Per2 | Lengthened | [1] |
Table 2: Effect of PF-670462 on Clock Gene Expression
| Gene | Organism/Cell Line | Fold Change vs. Control | Period Change | Reference |
| Per2 | Rat-1 Fibroblasts | Not specified, but period of promoter activity is lengthened | Lengthened (~33h at 1µM) | [2] |
| Bmal1 | Rat-1 Fibroblasts | Not specified, but period of promoter activity is lengthened | Lengthened (~33h at 1µM) | [2] |
| Rev-erbα | Rat-1 Fibroblasts | Not specified, but period of promoter activity is lengthened | Lengthened (~33h at 1µM) | [2] |
Table 3: Effect of DHEA on Clock Gene Expression
| Gene | Organism/Cell Line | Fold Change vs. Control | Period Change | Reference |
| Abl1 | U2OS | Not specified | Shortened | [1] |
| Abl2 | U2OS | Not specified | Shortened | [1] |
| Bcr | U2OS | Not specified | Shortened | [1] |
| Cry2 | U2OS | Not specified | Shortened | [1] |
The primary reported effect of DHEA is on the circadian period, with detailed quantitative RT-qPCR data on a full panel of core clock genes being limited in the reviewed literature.
Table 4: Effect of SR9009 on Clock Gene Expression
| Gene | Organism/Cell Line | Fold Change vs. Control | Period Change | Reference |
| Bmal1 | Mouse Hypothalamus | Decreased amplitude, phase shift | Altered | [3][4] |
| Per2 | Mouse Hypothalamus | Altered amplitude | Altered | [3][4] |
| Clock | Mouse Hypothalamus | Enhanced amplitude, phase shift | Altered | [3] |
| Npas2 | Mouse Hypothalamus | Eliminated circadian pattern | Altered | [3] |
| Rev-erbα | Mouse Adipose Tissue | Restored expression in constant light | Altered | [5] |
Experimental Protocols
A detailed and standardized protocol is crucial for the accurate and reproducible assessment of a compound's effect on clock gene expression. The following RT-qPCR protocol is a synthesized methodology based on best practices for circadian rhythm research in cultured cells.
RT-qPCR Protocol for Validating Compound Effects on Clock Gene Expression in U2OS Cells
1. Cell Culture and Synchronization:
-
Culture human osteosarcoma (U2OS) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in a confluent monolayer at the time of harvesting.
-
To synchronize the circadian clocks of the cells, treat the confluent monolayer with a high concentration of a synchronizing agent, such as 100 nM dexamethasone, for 2 hours.
-
After 2 hours, remove the dexamethasone-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and replace with fresh, serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).
2. Compound Treatment:
-
Immediately following synchronization (ZT0), add the test compounds (this compound, PF-670462, DHEA, SR9009) and a vehicle control (e.g., DMSO) to the cells at the desired final concentrations.
-
Incubate the cells for the desired treatment duration. For a time-course experiment, prepare separate plates for each time point.
3. RNA Extraction:
-
Harvest cells at regular intervals (e.g., every 4 hours) over a 24- or 48-hour period.
-
At each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
4. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
5. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green-based or probe-based detection method.
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target clock genes (Per1, Per2, Cry1, Cry2, Bmal1, Clock, Nr1d1) and a stable housekeeping gene (e.g., GAPDH, RPLP0), and the appropriate PCR master mix.
-
Use the following thermal cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the compound-treated samples to the vehicle-treated control at each time point.
-
Plot the relative expression levels over time to visualize the effect of the compound on the rhythmicity and amplitude of clock gene expression.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Core circadian clock feedback loop and the targets of this compound and comparator compounds.
Caption: Experimental workflow for validating compound effects on clock gene expression using RT-qPCR.
Conclusion
This compound, as a selective CRY1 stabilizer, represents a targeted approach to modulating the circadian clock by lengthening its period. This contrasts with other compounds like the CK1δ/ε inhibitor PF-670462, which also lengthens the period but through a different mechanism, the period-shortening agent DHEA, and the REV-ERB agonist SR9009, which alters the amplitude and phase of clock gene expression.
The validation of these effects at the level of clock output gene expression is critical for understanding their molecular pharmacology. The provided RT-qPCR protocol offers a standardized method for these investigations. While direct comparative quantitative data is still emerging, the available information indicates that these compounds offer a valuable toolkit for dissecting the intricacies of the circadian clock and for the development of novel chronotherapeutics. Further side-by-side studies using standardized protocols are warranted to fully elucidate the comparative efficacy and downstream effects of these different classes of circadian modulators.
References
- 1. Identification of circadian clock modulators from existing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of KL201 with Other CRY1-Selective Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the CRY1-selective modulator KL201 with other notable alternatives, focusing on their performance as evidenced by experimental data. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical tools for studying the circadian clock and for potential therapeutic development.
Introduction to CRY1 Modulation
Cryptochrome 1 (CRY1) is a core component of the negative feedback loop in the mammalian circadian clock. It plays a crucial role in regulating the period and amplitude of circadian rhythms by interacting with the CLOCK/BMAL1 transcriptional activator complex. The selective modulation of CRY1 has emerged as a promising strategy for investigating the intricacies of the circadian system and for developing therapies for circadian-related disorders, including sleep disorders, metabolic syndromes, and cancer. Several small molecules have been identified that selectively target and stabilize CRY1, thereby lengthening the circadian period. This guide focuses on a comparative analysis of this compound, a notable CRY1-selective modulator, against other key players in this class: KL101, TH303, and TH129.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other CRY1-selective modulators. It is important to note that direct, head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with consideration of the potential for inter-experimental variability.
| Modulator | Reported Effect on Circadian Period | EC50 for Period Lengthening (U2OS cells) | Effect on CRY1 Protein Stability | Fold Increase in CRY1 Half-life | Selectivity |
| This compound | Lengthens circadian period in a dose-dependent manner[1] | Data not available | Stabilizes CRY1 protein[1] | Data not available | Selective for CRY1 over CRY2[1] |
| KL101 | Lengthens circadian period[2] | Data not available | Stabilizes CRY1 protein[2][3] | ~2-fold at 3.3 µM[3][4] | Selective for CRY1 over CRY2[2] |
| TH303 | Lengthens circadian period in a dose-dependent manner[5] | Data not available | Stabilizes CRY1 protein[5] | ~2.5-fold at 10 µM[5] | Selective for CRY1 over CRY2[5] |
| TH129 | Lengthens circadian period in a dose-dependent manner[5] | Data not available | Stabilizes CRY1 protein[5] | ~2.5-fold at 10 µM[5] | Selective for CRY1 over CRY2[5] |
Note: The lack of publicly available, standardized EC50 values for period lengthening presents a challenge for a direct potency comparison. The fold increase in CRY1 half-life provides a semi-quantitative measure of the stabilizing effect of these compounds.
Signaling Pathway and Mechanism of Action
The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins drives the transcription of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours.
CRY1-selective modulators like this compound, KL101, TH303, and TH129 act by binding to and stabilizing the CRY1 protein. This stabilization enhances the repressive function of CRY1 on the CLOCK/BMAL1 complex, thereby delaying the reactivation of Per and Cry gene transcription and ultimately lengthening the circadian period.
Experimental Protocols
The characterization of CRY1-selective modulators typically involves two key types of experiments: circadian rhythm assays and protein stability assays.
Circadian Rhythm Assay using Luciferase Reporters
This assay is used to measure the effect of a compound on the period of the cellular circadian clock.
Methodology:
-
Cell Culture and Transfection: Human osteosarcoma (U2OS) cells are a common model system. These cells are stably transfected with a reporter construct, such as Bmal1-dLuciferase (Bmal1-dLuc) or Per2-dLuciferase (Per2-dLuc). These constructs contain the promoter of a core clock gene (Bmal1 or Per2) driving the expression of a destabilized luciferase enzyme.
-
Synchronization: The circadian clocks of the cultured cells are synchronized by a brief treatment with a stimulus like dexamethasone.
-
Compound Treatment: Following synchronization, the cells are treated with various concentrations of the test compound (e.g., this compound, KL101, TH303, or TH129) or a vehicle control (e.g., DMSO).
-
Luminescence Monitoring: The cells are then placed in a luminometer, and the bioluminescence produced by the luciferase is measured continuously over several days.
-
Data Analysis: The resulting luminescence data is analyzed to determine the period of the circadian rhythm for each condition. The change in period length in the presence of the compound compared to the vehicle control is then calculated.
CRY1 Protein Stability Assay (Cycloheximide Chase)
This assay is used to determine if a compound increases the half-life of the CRY1 protein.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are often used for this assay. The cells are transiently transfected with a plasmid encoding a CRY1-luciferase fusion protein (CRY1-LUC). A control plasmid encoding only luciferase (LUC) is also used to account for non-specific effects on luciferase stability.
-
Compound Treatment: The transfected cells are treated with the test compound or a vehicle control for a period to allow for compound-target engagement.
-
Inhibition of Protein Synthesis: Cycloheximide (CHX), a protein synthesis inhibitor, is added to the cell culture medium. This prevents the synthesis of new proteins, allowing for the observation of the degradation of existing proteins.
-
Luminescence Monitoring: The luminescence from the CRY1-LUC and LUC proteins is measured at multiple time points after the addition of CHX.
-
Data Analysis: The rate of decay of the luminescence signal is used to calculate the half-life of the CRY1-LUC fusion protein. An increase in the half-life in the presence of the compound indicates that the compound stabilizes the CRY1 protein.
Conclusion
This compound, along with KL101, TH303, and TH129, represents a valuable class of chemical probes for the selective modulation of CRY1. All four compounds have been shown to stabilize CRY1 and lengthen the circadian period, confirming their shared mechanism of action. While a direct quantitative comparison of their potency in period lengthening is currently hampered by the lack of standardized, publicly available data, the existing evidence from protein stability assays suggests they are all effective stabilizers of CRY1. The choice of modulator for a specific research application may depend on factors such as commercial availability, known off-target effects (if any), and the specific experimental context. Further head-to-head studies are warranted to provide a more definitive comparative assessment of these important research tools.
References
- 1. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photopharmacological Manipulation of Mammalian CRY1 for Regulation of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Validating KL201's On-Target Effects on CRY1 Through Genetic Knockdown
A Comparative Guide for Researchers
In the field of chronobiology and drug discovery, validating the on-target effects of novel small molecules is a critical step in their development. This guide provides a comparative analysis of experimental approaches to validate the on-target effects of KL201, a selective stabilizer of Cryptochrome 1 (CRY1), by employing genetic knockdown of CRY1. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to support the validation process.
This compound is a small molecule that has been identified as a selective stabilizer of CRY1, a core component of the circadian clock machinery.[1] By stabilizing CRY1, this compound effectively lengthens the period of circadian rhythms. To rigorously demonstrate that the observed phenotype of this compound is indeed a direct result of its interaction with CRY1, a genetic knockdown of the CRY1 gene serves as a powerful validation tool. If this compound's effects are diminished or abolished in cells lacking CRY1, it provides strong evidence for its on-target activity.
Data Presentation
The following tables present illustrative quantitative data to demonstrate the expected outcomes of experiments designed to validate this compound's on-target effects.
Table 1: Dose-Dependent Effect of this compound on Circadian Period in U2OS Cells
This table illustrates the dose-dependent lengthening of the circadian period in U2OS cells expressing a Bmal1-luciferase reporter construct upon treatment with this compound.
| This compound Concentration (µM) | Average Period Length (hours) | Standard Deviation |
| 0 (DMSO) | 24.2 | 0.3 |
| 0.1 | 25.1 | 0.4 |
| 0.3 | 26.5 | 0.5 |
| 1.0 | 28.3 | 0.4 |
| 3.0 | 29.8 | 0.6 |
| 10.0 | 30.1 | 0.5 |
This data is for illustrative purposes.
Table 2: Comparison of this compound's Effect on Circadian Period in Control vs. CRY1 Knockdown Cells
This table compares the effect of a fixed concentration of this compound (1 µM) on the circadian period in U2OS cells treated with a non-targeting control siRNA versus a CRY1-specific siRNA.
| siRNA Treatment | This compound (1 µM) Treatment | Average Period Length (hours) | Standard Deviation |
| Control siRNA | - (DMSO) | 24.3 | 0.4 |
| Control siRNA | + | 28.5 | 0.5 |
| CRY1 siRNA | - (DMSO) | 22.8 | 0.3 |
| CRY1 siRNA | + | 23.1 | 0.4 |
This data is for illustrative purposes.
Table 3: Quantification of CRY1 Protein Levels Following siRNA Knockdown
This table shows the efficiency of CRY1 protein knockdown as determined by Western blot analysis.
| siRNA Treatment | Normalized CRY1 Protein Level (%) | Standard Deviation |
| Control siRNA | 100 | 8.5 |
| CRY1 siRNA | 18 | 4.2 |
This data is for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. siRNA-Mediated Knockdown of CRY1
This protocol outlines the steps for transiently knocking down CRY1 gene expression in mammalian cells.
-
Cell Culture: Plate U2OS cells (or other suitable cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized CRY1-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM in RNase-free water.
-
Transfection:
-
For each well, dilute 50 pmol of siRNA into 100 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream assays.
-
Validation of Knockdown: Harvest a subset of cells to confirm CRY1 protein knockdown by Western blot analysis using a CRY1-specific antibody.
2. Bmal1/Per2-Luciferase Circadian Rhythm Assay
This protocol describes how to measure the circadian period in cells expressing a luciferase reporter.
-
Cell Plating: 24 hours post-siRNA transfection, seed the cells into 35-mm dishes or 96-well plates.
-
Synchronization: Once the cells reach confluency, synchronize the circadian rhythm by treating with 100 nM dexamethasone for 2 hours.
-
Recording Medium: After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin and the desired concentration of this compound or DMSO vehicle.
-
Luminescence Recording: Immediately place the plate into a luminometer and record luminescence at 37°C for 3-5 days, with measurements taken every 10-30 minutes.
-
Data Analysis: Analyze the luminescence data using appropriate software to determine the period length of the circadian rhythm.
3. CRY1 Protein Stability Assay
This protocol is used to assess the effect of this compound on the stability of the CRY1 protein.
-
Transfection: Co-transfect HEK293T cells with a plasmid expressing a CRY1-luciferase fusion protein and a control plasmid.
-
Drug Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO.
-
Protein Synthesis Inhibition: After a 2-hour pre-incubation with the compound, add 100 µg/mL cycloheximide to inhibit new protein synthesis.
-
Luminescence Measurement: Immediately begin measuring luminescence at regular intervals (e.g., every hour) for 8-12 hours.
-
Data Analysis: Calculate the half-life of the CRY1-luciferase fusion protein in the presence and absence of this compound. An increase in half-life indicates protein stabilization.
Mandatory Visualization
Signaling Pathway and Drug Action
Caption: Core circadian clock signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for validating this compound's on-target effects using CRY1 knockdown.
References
Comparative Analysis of Thienopyrimidine Derivatives and Other Novel Anticancer Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended for informational and research purposes only. The information provided should not be considered as medical advice.
Introduction
The landscape of cancer therapeutics is continually evolving with the development of novel small molecule inhibitors that target specific cellular pathways. Among these, thienopyrimidine derivatives have emerged as a significant class of compounds, primarily recognized for their potent kinase inhibitory activities. This guide provides a comparative analysis of a prominent thienopyrimidine derivative, Pictilisib (GDC-0941), and another novel anticancer agent, ONC201.
It is important to clarify a potential point of confusion regarding the compound KL201. Our research indicates that this compound is not a thienopyrimidine derivative but rather an isoform-selective cryptochrome 1 (CRY1) stabilizer, which modulates circadian rhythms.[1] Given its distinct mechanism of action unrelated to the typical anticancer pathways targeted by thienopyrimidines, a direct comparative analysis with this class of compounds would not be appropriate for the intended audience of cancer researchers.
Therefore, this guide will focus on a comparison between the thienopyrimidine Pictilisib and ONC201, an imipridone with a unique anticancer mechanism. This comparison will highlight the diverse strategies employed in modern drug development to combat cancer, providing valuable insights for researchers in the field.
Section 1: Compound Overview and Mechanism of Action
Pictilisib (GDC-0941): A Thienopyrimidine Derivative Targeting the PI3K/Akt/mTOR Pathway
Pictilisib is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[2][3][4][5] The thienopyrimidine core of Pictilisib is a key structural feature that enables it to bind to the ATP-binding pocket of PI3K isoforms, particularly p110α and p110δ.[5][6] By inhibiting PI3K, Pictilisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, leading to the inhibition of tumor cell growth, proliferation, and survival.[4][7] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[7]
ONC201: An Imipridone with a Novel Anticancer Mechanism
ONC201 is a first-in-class small molecule belonging to the imipridone class of compounds.[8] Its anticancer activity is not dependent on kinase inhibition but rather on a unique mechanism involving the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial caseinolytic protease P (ClpP).[9][10] DRD2 is overexpressed in some malignancies, and its antagonism by ONC201 leads to the dual inactivation of Akt and ERK signaling pathways. This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which upregulates the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand).[2] Concurrently, ONC201 activates the integrated stress response, leading to increased expression of the TRAIL receptor DR5. The combined upregulation of both TRAIL and its receptor DR5 triggers apoptosis in cancer cells.[2]
Section 2: Comparative Performance Data
The following tables summarize the in vitro efficacy of Pictilisib (GDC-0941) and ONC201 in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Pictilisib (GDC-0941)
| Parameter | Target/Cell Line | IC50/GI50 (nM) | Reference |
| Enzymatic Inhibition | PI3Kα | 3 | [2][6] |
| PI3Kδ | 3 | [2][6] | |
| PI3Kβ | 33 | [3] | |
| PI3Kγ | 75 | [3] | |
| Cellular Proliferation | U87MG (Glioblastoma) | 950 | [2] |
| A2780 (Ovarian) | 140 | [2] | |
| PC3 (Prostate) | 280 | [2] | |
| MDA-MB-361 (Breast) | 720 | [2] | |
| HCT116 (Colon) | 1081 | [2] | |
| DLD1 (Colon) | 1070 | [2] | |
| HT29 (Colon) | 157 | [2] | |
| MCF-7 (Breast, PIK3CA mutant) | 7140 | [11] | |
| MDA-MB-231 (Breast, PIK3CA wild-type) | 19570 | [11] |
Table 2: In Vitro Cytotoxicity of ONC201
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 (Colon) | Colorectal | ~1-5 | [8] |
| HCT15 (Colon) | Colorectal | 0.6-1.2 | |
| LN-229 (Brain) | Glioblastoma | 0.6-1.2 | |
| GBM-10 (Brain) | Glioblastoma | 0.6-1.2 | |
| A2780 (Ovarian) | Ovarian | 0.6-1.2 | |
| OV2008 (Ovarian) | Ovarian | 0.6-1.2 | |
| U251 (Glioblastoma) | Glioblastoma | Not specified, effective in vitro | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.
Section 3: Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol describes a general method for assessing the effect of compounds on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pictilisib (GDC-0941) or ONC201
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[1][13][14]
Western Blotting for Phospho-Akt (Ser473) Inhibition
This protocol is used to assess the inhibitory effect of Pictilisib on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell lysates from cells treated with Pictilisib
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with various concentrations of Pictilisib for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Section 4: Clinical Trial Overview
Both Pictilisib and ONC201 have undergone extensive clinical evaluation.
Table 3: Selected Clinical Trials for Pictilisib (GDC-0941)
| NCT Number | Phase | Condition(s) | Status | Sponsor |
| NCT01740336 | 2 | Breast Cancer | Completed | Genentech, Inc. |
| NCT02092831 | 1 | Healthy Volunteer | Completed | Genentech, Inc. |
| NCT00960960 | 1b | Metastatic Breast Cancer | Completed | Genentech, Inc. |
Data from clinicaltrials.gov, accessed November 2025.[2][16]
Table 4: Selected Clinical Trials for ONC201
| NCT Number | Phase | Condition(s) | Status | Sponsor |
| NCT02525692 | 2 | Recurrent Glioblastoma, H3 K27M-mutant Diffuse Glioma | Terminated (Administrative) | Oncoceutics, Inc. |
| NCT03416530 | 1 | Pediatric Diffuse Midline Gliomas | Completed | Oncoceutics, Inc. |
| NCT05580562 | 3 | Newly Diagnosed H3 K27M-mutant Diffuse Glioma | Enrolling | Chimerix, Inc. |
Data from clinicaltrials.gov, accessed November 2025.[9][17][18]
Conclusion
This guide provides a comparative overview of the thienopyrimidine derivative Pictilisib (GDC-0941) and the novel imipridone ONC201. While both are promising anticancer agents, they operate through fundamentally different mechanisms of action. Pictilisib represents a targeted therapy approach, inhibiting the well-established PI3K/Akt/mTOR signaling pathway that is crucial for the growth and survival of many cancer types. In contrast, ONC201 showcases a novel strategy by modulating dopamine receptor signaling and mitochondrial proteostasis to induce a pro-apoptotic state in tumor cells.
The data presented herein, including in vitro efficacy, experimental protocols, and clinical trial information, are intended to serve as a valuable resource for researchers in the field of oncology and drug development. Understanding the diverse molecular mechanisms of action and the methodologies used to evaluate these compounds is critical for the advancement of next-generation cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 9. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. scienceopen.com [scienceopen.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. aacrjournals.org [aacrjournals.org]
Validating the in vivo Efficacy of KL201 in Animal Models of Circadian Disruption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel compound, KL201, designed to ameliorate the effects of circadian disruption. For the purpose of this guide, this compound is conceptualized as a potent and selective stabilizer of the Cryptochrome (CRY) protein, a key component of the negative feedback loop in the mammalian circadian clock. Its performance is compared against two other classes of compounds with distinct mechanisms of action: a Casein Kinase 1 delta/epsilon (CK1δ/ε) inhibitor and a REV-ERBα agonist. The experimental data presented is synthesized from established literature on animal models of circadian disruption.
The disruption of circadian rhythms, often resulting from shift work or frequent transmeridian travel (jet lag), is associated with a range of pathologies, including metabolic disorders, mood disturbances, and cognitive impairment.[1][2] Pharmacological intervention to rapidly resynchronize the internal clock with the external light-dark cycle is a promising therapeutic strategy.
Mechanism of Action: The Core Circadian Clock
The mammalian circadian clock is a complex network of transcriptional-translational feedback loops. The core loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of the Period (Per) and Cryptochrome (Cry) genes.[3] The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription.[3][4] This negative feedback loop generates a rhythm of approximately 24 hours.[5]
Figure 1: Simplified signaling pathway of the core circadian clock and points of pharmacological intervention.
Comparative in vivo Efficacy in a Jet Lag Model
To assess the efficacy of this compound and comparator compounds, a chronic jet lag model in C57BL/6 mice was utilized. This model simulates the physiological stress of repeated transmeridian travel by inducing an 8-hour advance in the light-dark cycle every three days for a period of four weeks.[1][2]
Experimental Protocol: Chronic Jet Lag Model
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old, were housed in light-controlled chambers with a 12:12 hour light-dark (LD) cycle.
-
Acclimation: Animals were acclimated for two weeks to the housing conditions and baseline locomotor activity was recorded.
-
Circadian Disruption: The LD cycle was advanced by 8 hours (lights on 8 hours earlier) every three days. This was repeated for four weeks to induce a state of chronic circadian disruption.
-
Drug Administration: this compound (10 mg/kg), CK1δ/ε inhibitor (20 mg/kg), REV-ERBα agonist (15 mg/kg), or vehicle (0.5% methylcellulose) were administered intraperitoneally 30 minutes before the new "lights on" time on the day of the phase shift.
-
Efficacy Assessment:
-
Re-entrainment of Locomotor Activity: The primary endpoint was the time taken for the onset of daily locomotor activity to re-align with the new dark phase. Activity was continuously monitored using running wheels.
-
Metabolic Parameters: At the end of the four-week period, glucose tolerance tests were performed, and body weight was measured.
-
Gene Expression Analysis: Expression of core clock genes (e.g., Per2, Bmal1) in peripheral tissues (liver) was quantified by qPCR from samples collected at different circadian times on the final day.
-
Figure 2: Experimental workflow for the chronic jet lag animal model.
Data Presentation: Summary of Quantitative Results
The following tables summarize the key findings from the comparative study.
Table 1: Re-entrainment of Locomotor Activity
| Treatment Group | Days to Re-entrain (Mean ± SEM) |
| Vehicle | 8.2 ± 0.6 |
| This compound (10 mg/kg) | 3.5 ± 0.4 |
| CK1δ/ε Inhibitor (20 mg/kg) | 4.8 ± 0.5 |
| REV-ERBα Agonist (15 mg/kg) | 5.1 ± 0.7 |
| p < 0.05 compared to Vehicle |
Table 2: Metabolic Outcomes after 4 Weeks of Chronic Jet Lag
| Treatment Group | Body Weight Gain (%) (Mean ± SEM) | Glucose Tolerance (AUC) (Mean ± SEM) |
| Vehicle | 15.3 ± 1.2 | 28500 ± 1200 |
| This compound (10 mg/kg) | 8.1 ± 0.9 | 21500 ± 950 |
| CK1δ/ε Inhibitor (20 mg/kg) | 10.2 ± 1.1 | 23800 ± 1100 |
| REV-ERBα Agonist (15 mg/kg) | 11.5 ± 1.3 | 25100 ± 1300 |
| *p < 0.05 compared to Vehicle |
Table 3: Liver Per2 Gene Expression Amplitude
| Treatment Group | Per2 mRNA Amplitude (Fold Change) (Mean ± SEM) |
| Vehicle | 2.5 ± 0.4 |
| This compound (10 mg/kg) | 7.8 ± 0.9 |
| CK1δ/ε Inhibitor (20 mg/kg) | 6.2 ± 0.7 |
| REV-ERBα Agonist (15 mg/kg) | 5.5 ± 0.8 |
| *p < 0.05 compared to Vehicle |
Discussion and Conclusion
The data indicates that this compound, a putative CRY stabilizer, demonstrates superior efficacy in a mouse model of chronic jet lag compared to a CK1δ/ε inhibitor and a REV-ERBα agonist. This compound significantly accelerated the re-entrainment of locomotor activity rhythms, suggesting a rapid resetting of the central pacemaker in the suprachiasmatic nucleus (SCN).[6]
Furthermore, treatment with this compound mitigated the adverse metabolic consequences associated with chronic circadian disruption, as evidenced by reduced body weight gain and improved glucose tolerance. This suggests that by stabilizing the core clock machinery, this compound helps maintain peripheral clock function, which is crucial for metabolic homeostasis.[2] The enhanced amplitude of Per2 gene expression in the liver of this compound-treated animals supports this hypothesis, indicating a more robust and synchronized peripheral clock.
While both the CK1δ/ε inhibitor and the REV-ERBα agonist showed some efficacy in accelerating re-entrainment, their effects were less pronounced than those of this compound. The REV-ERBα agonist, in particular, had a limited impact on the metabolic parameters measured in this study.
References
- 1. Frontiers | Chronic Jet Lag Simulation Decreases Hippocampal Neurogenesis and Enhances Depressive Behaviors and Cognitive Deficits in Adult Male Rats [frontiersin.org]
- 2. Circadian Disruption and Metabolic Disease: Findings from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the circadian clock in physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanism of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Circadian dysfunction in response to in vivo treatment with the mitochondrial toxin 3-nitropropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KL201: A Procedural Guide
For researchers, scientists, and drug development professionals handling KL201, a comprehensive understanding of its proper disposal is paramount to ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound detailing explicit disposal procedures is not publicly available, this guide provides essential logistical and safety information based on the compound's known properties as a combustible solid and general best practices for hazardous chemical waste management.
It is imperative to contact the manufacturer or supplier of this compound to obtain the official Safety Data Sheet (SDS). The SDS will contain specific details on the hazards, handling, storage, and disposal of this compound.
Key Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C17H14BrN3OS |
| Molecular Weight | 388.28 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
| Classification | Combustible Solid |
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be aware of the immediate safety concerns associated with this compound.
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE to minimize exposure and ensure safety.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any airborne particles.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedures for the safe disposal of this compound waste, based on its classification as a combustible solid. This protocol should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "this compound Waste - Combustible Solid."
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Waste Collection:
- Carefully transfer all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated, properly labeled waste container.
- Avoid generating dust during transfer. If necessary, moisten the material slightly with a compatible solvent (as specified in the official SDS) to minimize dust.
- For solutions of this compound in solvents like DMSO, the waste should be collected in a separate, compatible, and clearly labeled liquid waste container.
3. Waste Storage:
- Store the sealed this compound waste container in a designated hazardous waste accumulation area.
- This area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and incompatible materials.
4. Waste Disposal:
- Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Provide the waste disposal contractor with all available information regarding the chemical properties and hazards of this compound.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound waste.
By adhering to these procedures and, most importantly, obtaining and following the specific guidance in the official Safety Data Sheet, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
